Metonitazene
Description
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZTLMRQTVPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336445 | |
| Record name | Metonitazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14680-51-4 | |
| Record name | Metonitazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metonitazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METONITAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of Metonitazene at μ-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro pharmacological properties of Metonitazene, a potent novel synthetic opioid of the 2-benzylbenzimidazole class, specifically focusing on its interactions with the μ-opioid receptor (MOR). The information presented herein is synthesized from peer-reviewed pharmacological studies to serve as a detailed resource for the scientific community.
Executive Summary
This compound is a potent and high-efficacy agonist at the μ-opioid receptor. In vitro studies consistently demonstrate its high binding affinity and functional potency, often exceeding that of reference opioids like morphine and fentanyl.[1][2] The primary mechanism of action involves the activation of the Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[3] This guide summarizes the key quantitative pharmacological parameters, details the experimental protocols used for their determination, and visually represents the associated signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound at the μ-opioid receptor. Data is presented from studies utilizing various cell systems and assay formats, with the reference agonist [D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin (DAMGO) included for comparison where available.
Table 1: Receptor Binding Affinity of this compound at the μ-Opioid Receptor
| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |
| This compound | CHO-MOR cell membranes | [³H]-DAMGO | 0.23 | [4][5] |
| This compound | Rat cerebral cortex membranes | [³H]-DAMGO | 0.22 | [4][5] |
| Isotonitazene * | HEK293 cell membranes | [³H]-DAMGO | 0.49 | [1] |
| Fentanyl | HEK293 cell membranes | [³H]-DAMGO | 6.16 | [1] |
Note: Isotonitazene, a related nitazene, is included for structural comparison context. Kᵢ is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates higher binding affinity.
Table 2: Functional Potency and Efficacy of this compound at the μ-Opioid Receptor
| Assay Type | Preparation | Parameter | This compound | DAMGO | Reference(s) |
| [³⁵S]GTPγS Binding | Rat membrane homogenates | EC₅₀ (nM) | 19.1 | - | [4][5] |
| Eₘₐₓ (%) | ~100 | 100 | [4][5] | ||
| [³⁵S]GTPγS Binding | CHO-MOR cell membranes | EC₅₀ (nM) | 10.0 | - | [4][5] |
| Eₘₐₓ (%) | ~100 | 100 | [4][5] | ||
| G Protein BRET | HEK293 cells | EC₅₀ (nM) | 1.74 | - | [1] |
| Eₘₐₓ (%) | >100 | 100 | [1] | ||
| cAMP Inhibition | HTRF-based assay | EC₅₀ | Lower than DAMGO | - | [3] |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible response. Eₘₐₓ (Maximum efficacy) is the maximum response achievable by an agonist, expressed relative to a standard full agonist like DAMGO.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections describe standard protocols for the key in vitro assays used to characterize this compound's activity at the μ-opioid receptor.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a receptor. A labeled ligand (radioligand) with known affinity is competed for binding with the unlabeled test compound.
-
Objective: To quantify the affinity of this compound for the μ-opioid receptor.
-
Principle: Competitive displacement of a high-affinity radioligand (e.g., [³H]-DAMGO) from the μ-opioid receptor by this compound. The amount of radioligand bound is measured in the presence of varying concentrations of the test compound.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells).[6] Cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Incubation: In a 96-well plate, membrane homogenates (10-20 µg protein) are incubated with a fixed concentration of radioligand (e.g., [³H]-DAMGO at its K₋ concentration) and a range of concentrations of this compound.[1][7]
-
Non-specific Binding: A set of wells containing a high concentration of an unlabeled competing ligand (e.g., 10 µM Naloxone) is included to determine non-specific binding.[7]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is one of the earliest events following agonist binding to a G protein-coupled receptor (GPCR) like the MOR.[8]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in promoting G protein activation.
-
Principle: Agonist-activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins and can be quantified by its radioactivity.[8][9]
-
General Protocol:
-
Membrane Preparation: As described in section 2.1.
-
Assay Setup: In a 96-well plate, membranes (10-20 µg protein) are pre-incubated in an assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, and saponin) with a fixed concentration of GDP (e.g., 10-100 µM) and varying concentrations of this compound.[6][10] A reference agonist (e.g., DAMGO) is used as a positive control.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[6]
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for [³⁵S]GTPγS binding.[6]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).[6] Specific binding is plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[6]
-
cAMP Inhibition Assay
This assay measures a downstream consequence of MOR activation via the Gi protein pathway: the inhibition of adenylyl cyclase activity.
-
Objective: To functionally assess the ability of this compound to inhibit cAMP production.
-
Principle: The MOR couples to the inhibitory G protein, Gαi, which, upon activation, inhibits the enzyme adenylyl cyclase.[11] This reduces the conversion of ATP to cAMP. To measure this inhibition, intracellular cAMP levels are first stimulated using an agent like forskolin. The ability of the agonist to reduce this stimulated cAMP level is then quantified.[3][12]
-
General Protocol:
-
Cell Culture: Whole cells expressing the μ-opioid receptor (e.g., HEK293 or CHO-K1) are cultured to ~90% confluency in 96-well plates.[12][13]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor such as IBMX (100 µM) or rolipram (100 µM) for 15-30 minutes to prevent the degradation of cAMP.[12][13]
-
Agonist Treatment: Cells are then treated with varying concentrations of this compound for 15 minutes.
-
Stimulation: Adenylyl cyclase is stimulated by adding a fixed concentration of forskolin (e.g., 1-10 µM) and incubating for a further 15 minutes.[12]
-
Cell Lysis and Detection: The reaction is terminated, and cells are lysed. The intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassay formats like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted. Data are fitted using non-linear regression to determine the EC₅₀ and Eₘₐₓ of this compound.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin proteins to the activated MOR, a key event in receptor desensitization, internalization, and G protein-independent signaling.[14]
-
Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment to the MOR.
-
Principle: Various technologies are available, most of which rely on generating a detectable signal upon the proximity of β-arrestin to the receptor. Common methods include Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC), such as the PathHunter assay.[14][15][16]
-
General Protocol (using EFC as an example):
-
Cell Line: A cell line is used that has been engineered to express the MOR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[14]
-
Assay Plating: Cells are plated in 96- or 384-well plates and incubated.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Incubation: The plates are incubated (e.g., 60-90 minutes at 37°C) to allow for receptor activation and subsequent β-arrestin recruitment.[14] This brings the two enzyme fragments into close proximity, forming an active enzyme.
-
Detection: A substrate solution is added that produces a chemiluminescent signal when hydrolyzed by the reconstituted enzyme.[14]
-
Signal Reading: The luminescent signal is read using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the log of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes in the pharmacological profiling of this compound.
Caption: Experimental workflow for the in vitro pharmacological profiling of this compound.
Caption: μ-Opioid receptor signaling pathways activated by an agonist like this compound.
References
- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Metonitazene: A Deep Dive into its Mechanism of Action and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Metonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest within the scientific and medical communities. This technical guide provides a comprehensive overview of its mechanism of action, receptor binding affinity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: A Potent Mu-Opioid Receptor Agonist
This compound primarily exerts its pharmacological effects by acting as a potent agonist at the mu-opioid receptor (MOR).[1][2][3] This interaction is the foundation for its analgesic properties, as well as its significant adverse effects, including respiratory depression, sedation, and a high potential for abuse.[4][5] Animal studies have demonstrated that this compound can suppress opioid withdrawal symptoms, further indicating its potent µ-opioid agonist effects.[4] The effects of this compound can be reversed by opioid antagonists, confirming its action at opioid receptors.[1][4]
Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.[6][7] This primarily involves the activation of the inhibitory G-protein (Gi/Go), which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This signaling pathway is fundamental to the analgesic and euphoric effects of opioids.
Furthermore, studies have shown that this compound's activation of the mu-opioid receptor also involves interaction with β-arrestin-2.[3] The recruitment of β-arrestin is a key mechanism in receptor desensitization and internalization, and it is also implicated in mediating some of the adverse effects of opioids.[6] Some research suggests a potential for biased agonism, where a ligand may preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), although one study found no significant evidence of biased agonism for this compound compared to hydromorphone.[1]
Receptor Binding Affinity and Potency
In vitro studies have consistently demonstrated the high affinity and potency of this compound at the mu-opioid receptor, often exceeding that of well-known opioids like fentanyl and morphine.[1][8][9]
Quantitative Receptor Binding and Functional Data
| Assay Type | Preparation | Ligand/Parameter | This compound Value | Comparator Value | Reference |
| Radioligand Binding | Rat Cerebral Cortex | Ki (nM) | 0.22 | - | [8][9] |
| Radioligand Binding | CHO-MOR Cells | Ki (nM) | 0.23 | - | [8][9] |
| [³⁵S]GTPγS Functional Assay | Rat Membrane Homogenates | EC₅₀ (nM) | 19.1 | DAMGO: >EC₅₀ | [8][9] |
| [³⁵S]GTPγS Functional Assay | CHO-MOR Cells | EC₅₀ (nM) | 10.0 | DAMGO: >EC₅₀ | [8][9] |
| MOR-βarr2 Recruitment | - | % Fentanyl Efficacy | 113% | Fentanyl: 100% | [1] |
| MOR-mini-Gi Activation | - | % Fentanyl Efficacy | 121% | Fentanyl: 100% | [1] |
| MOR-βarr2 Recruitment | - | % Hydromorphone Efficacy | 184% | Hydromorphone: 100% | [1] |
| MOR-mini-Gi Activation | - | % Hydromorphone Efficacy | 340% | Hydromorphone: 100% | [1] |
Studies have also highlighted this compound's selectivity for the mu-opioid receptor over the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[10] This high selectivity is a common characteristic of potent opioid analgesics.
Experimental Protocols
The characterization of this compound's receptor binding and functional activity relies on established in vitro pharmacological assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the mu-opioid receptor (e.g., Chinese Hamster Ovary cells transfected with the human mu-opioid receptor, CHO-hMOR, or rat brain tissue).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that has a high affinity for the mu-opioid receptor (e.g., [³H]DAMGO).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC₅₀) and efficacy (Emax) of an agonist at a G-protein coupled receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from cells or tissues expressing the mu-opioid receptor are prepared.
-
Incubation Mixture: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist Stimulation: Increasing concentrations of the agonist (this compound) are added to the mixture.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. [³⁵S]GTPγS binds to the activated Gα subunit.
-
Separation and Quantification: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound nucleotide, typically by filtration. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined from the concentration-response curve. The maximal effect produced by the drug (Emax) is also determined and can be compared to a standard full agonist.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for determining its receptor binding affinity.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Buy this compound (EVT-1756857) | 14680-51-4 [evitachem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationships of Nitazene Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitazene analogs, a class of potent synthetic opioids. The information presented herein is intended for researchers, scientists, and drug development professionals working to understand the pharmacological properties of these compounds. This document summarizes key quantitative data, details common experimental protocols, and visualizes important structural and functional relationships.
Introduction to Nitazene Analogs
Nitazenes, or 2-benzylbenzimidazole opioids, are a class of synthetic opioids first synthesized in the 1950s.[1][2] Although they were never approved for medical use, they have recently emerged on the illicit drug market, posing a significant public health threat due to their high potency, which in some cases exceeds that of fentanyl.[1][3][4] These compounds act as potent agonists at the mu-opioid receptor (MOR), the primary target for most opioid analgesics.[1][5] Understanding the relationship between their chemical structure and biological activity is crucial for the development of analytical detection methods, potential therapeutic interventions, and public health responses.
The core structure of nitazene analogs consists of a benzimidazole ring system with key points of modification that significantly influence their pharmacological profile. These include the 5-nitro group, the N,N-diethylaminoethyl side chain at position 1, and the substituted benzyl group at position 2.[3][6]
Core Structure-Activity Relationships
The pharmacological activity of nitazene analogs is highly dependent on the substituents at three key positions of the benzimidazole core. The general structure and key modification points are illustrated below.
References
- 1. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Preclinical Evaluation of Metonitazene's Analgesic and Respiratory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Metonitazene, a potent synthetic opioid of the benzimidazole class. This document outlines its analgesic and respiratory effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a potent synthetic opioid that has emerged as a subject of significant interest within the scientific community due to its high analgesic efficacy and considerable risk of respiratory depression. As a member of the nitazene chemical family, it is structurally distinct from fentanyl and its analogues. Preclinical studies have demonstrated that this compound is a potent agonist at the mu-opioid receptor (MOR), with a potency significantly greater than that of morphine and comparable to or exceeding that of fentanyl. This high potency contributes to both its profound analgesic effects and its severe adverse effects, primarily life-threatening respiratory depression. Understanding the preclinical pharmacological profile of this compound is crucial for the development of potential countermeasures and for informing public health and safety initiatives.
Mechanism of Action: Mu-Opioid Receptor Signaling
This compound exerts its pharmacological effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a cascade of intracellular signaling events that lead to both its therapeutic analgesic effects and its life-threatening adverse effects.
The activation of the MOR by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit directly interacts with and modulates the activity of various ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. Together, these actions decrease neuronal excitability, which underlies the analgesic effect.
However, MOR activation also triggers a separate signaling pathway involving β-arrestin recruitment. This pathway is implicated in the development of tolerance, as well as some of the adverse effects of opioids, including respiratory depression. The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is an area of active research in the development of safer opioids.
Pharmacokinetic modeling of Metonitazene in in vitro and in vivo systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Metonitazene's pharmacokinetic profile, drawing from both in vitro and in vivo studies. The information presented herein is intended to support research, forensic analysis, and the development of potential therapeutic interventions or antidotes related to this potent synthetic opioid.
Executive Summary
This compound, a member of the nitazene class of synthetic opioids, exhibits a complex pharmacokinetic profile characterized by rapid metabolism and significant species-specific differences. In vitro studies utilizing human liver microsomes (HLM) and hepatocytes have been crucial in elucidating its metabolic pathways, primarily involving N-dealkylation, O-dealkylation, and glucuronidation.[1][2][3] In vivo studies, predominantly in rodent models, have provided initial data on its distribution and elimination, though these findings may not directly translate to humans due to observed metabolic discrepancies.[4][5] This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the critical pathways and workflows to provide a foundational understanding of this compound's pharmacokinetics.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound derived from published in vitro and in vivo studies.
Table 1: In Vitro Pharmacokinetic Parameters of this compound in Human Liver Microsomes (HLM) [4][5]
| Parameter | Value | Unit |
| Mean Half-Life | 22.6 | min |
| Intrinsic Clearance | 36.5 | mL min⁻¹ kg⁻¹ |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sprague Dawley Rats [4][5]
| Administration Route | Mean Half-Life | Mean Volume of Distribution |
| Intravenous (IV) | 44.7 | 37.3 mL |
| Intraperitoneal (IP) | 56.4 | - |
Table 3: this compound Concentrations in Human Postmortem Cases [4][6][7][8][9]
| Biological Matrix | Concentration Range | Mean Concentration (n) |
| Blood | 0.10 - 33 | 6.3 ± 7.5 ng/mL (n=18) |
| Urine | 0.6 - 46 | 15 ± 13 ng/mL (n=14) |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following sections outline the core experimental protocols employed in the investigation of this compound.
In Vitro Metabolism in Human Liver Microsomes (HLM)
The in vitro metabolism of this compound is commonly investigated using HLM to determine its intrinsic clearance and metabolic stability.
Protocol:
-
Incubation: this compound solution (e.g., 2.5 µg/mL) is incubated with pooled HLM (e.g., 1 mg protein/mL) in a phosphate buffer solution (pH 7.4).[4][5]
-
Cofactor Addition: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time-Course Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots is quenched, typically by the addition of a cold organic solvent like acetonitrile.
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Method: The concentration of this compound and its metabolites is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
In Vivo Pharmacokinetic Studies in Rodent Models
Sprague Dawley rats are a commonly used in vivo model to study the pharmacokinetics of opioids like this compound.
Protocol:
-
Animal Model: Male Sprague Dawley rats are utilized for the study.
-
Drug Administration: A single dose of this compound is administered, typically via intravenous (IV) (e.g., 2.5 µg/kg) or intraperitoneal (IP) (e.g., 25 µg/kg) injection.[4][5]
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over a period of several hours (e.g., up to 6 hours).[4][5]
-
Tissue Harvesting: At the end of the study period, tissues such as the brain and liver are dissected for drug distribution analysis.[4][5]
-
Sample Processing: Blood samples are processed to obtain plasma or serum. Urine and tissue homogenates are also prepared for analysis.
-
Analytical Method: The concentration of this compound and its metabolites in the various biological matrices is determined using a validated LC-MS/MS method.[6][7]
Metabolic Pathways
This compound undergoes extensive metabolism, primarily in the liver. The key metabolic transformations include Phase I and Phase II reactions.
Phase I Metabolism
Phase I metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes and involves N-dealkylation and O-dealkylation.[1][2][3][10]
-
N-deethylation: The removal of one or both ethyl groups from the diethylaminoethyl side chain, leading to the formation of N-desethylthis compound and N,N-didesethylthis compound.[1][2][10]
-
O-demethylation: The removal of the methyl group from the methoxybenzyl moiety, resulting in the formation of an O-desmethyl metabolite (4'-hydroxy nitazene).[10]
Phase II Metabolism
Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, most notably glucuronidation.[1][2][3] The hydroxyl group on the O-desmethyl metabolite is a primary site for glucuronide conjugation, facilitating the excretion of the drug.
Analytical Methodologies
The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic modeling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of nitazenes due to its high sensitivity and specificity.[6][7][9][10]
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from biological samples like blood, plasma, and tissue homogenates.[6][7]
-
Chromatographic Separation: A C18 column is typically used for the chromatographic separation of the parent drug and its metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the sensitive and selective detection of the target analytes.
Discussion and Future Directions
The current body of research provides a foundational understanding of this compound's pharmacokinetics. However, several knowledge gaps remain. The significant differences observed between in vitro human data and in vivo rat data highlight the need for more advanced preclinical models that can better predict human pharmacokinetics.[4][5] Furthermore, the contribution of specific CYP isozymes to this compound metabolism requires further investigation to anticipate potential drug-drug interactions.
Future research should focus on:
-
Human Pharmacokinetic Studies: While challenging due to the illicit nature of the substance, controlled studies in humans are necessary to definitively characterize its pharmacokinetic profile.
-
Advanced In Vitro Models: The use of humanized liver models and organ-on-a-chip technology could provide more predictive insights into human metabolism and toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic endpoints will be crucial for understanding the relationship between drug concentration and its potent, and often fatal, opioid effects.
This guide serves as a summary of the current state of knowledge on the pharmacokinetic modeling of this compound. As new research emerges, it will be essential to continually update these models to better inform public health and safety initiatives.
References
- 1. researchgate.net [researchgate.net]
- 2. kurabiotech.com [kurabiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. "PHARMACOKINETIC MODELING OF this compound AND ISOTONITAZENE USING IN VI" by Justine P. Sorrentino [scholar.stjohns.edu]
- 5. scholar.stjohns.edu [scholar.stjohns.edu]
- 6. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
Unraveling the Metabolic Fate of Metonitazene: An In-Depth Technical Guide to Human Hepatocyte Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro human metabolism of Metonitazene, a potent synthetic opioid, utilizing human hepatocytes as a primary experimental model. The information presented herein is curated from peer-reviewed scientific literature to offer a detailed understanding of the experimental protocols, metabolic pathways, and resulting data, aimed at supporting research, clinical toxicology, and drug development efforts.
Introduction
This compound, a member of the nitazene class of benzimidazole-derived opioids, has emerged as a significant compound of interest due to its high potency and increasing prevalence. Understanding its metabolic fate in humans is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing effective analytical methods for its detection in biological matrices. In vitro studies using human hepatocytes are considered the gold standard for predicting human hepatic metabolism, as they contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors. This guide summarizes the key findings and methodologies from such studies.
Experimental Protocols
The following sections detail the typical experimental workflow for studying the metabolism of this compound in human hepatocytes, from cell culture to bioanalytical detection.
Hepatocyte Incubation
A common methodology involves the use of pooled cryopreserved human hepatocytes from multiple donors to average out the effects of genetic polymorphism in drug-metabolizing enzymes.
Materials:
-
Cryopreserved pooled human hepatocytes (e.g., from 10 donors)
-
Hepatocyte thawing medium
-
Hepatocyte culture medium (e.g., Williams’ Medium E supplemented with serum and other additives)
-
Collagen-coated culture plates
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
Procedure:
-
Thawing of Hepatocytes: Cryopreserved hepatocytes are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a conical tube containing pre-warmed thawing medium.
-
Cell Viability and Counting: The viability of the thawed hepatocytes is assessed, typically using the trypan blue exclusion method. A viable cell count is performed to ensure the appropriate cell density for the experiment.
-
Cell Seeding: The hepatocytes are seeded onto collagen-coated plates at a specific density (e.g., 1 x 10^6 cells/mL) in hepatocyte culture medium. The cells are allowed to attach and form a monolayer, usually over a period of 2-4 hours in a humidified incubator at 37°C and 5% CO2.
-
Incubation with this compound: After cell attachment, the culture medium is replaced with fresh medium containing this compound at a specified concentration (e.g., 10 µM).
-
Time-Course Study: The incubation is carried out for various time points (e.g., 0, 1, 3, 6, and 24 hours) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Sample Collection: At each time point, an aliquot of the incubation medium is collected. The reaction is quenched by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Cell Lysis (Optional): To analyze intracellular metabolites, the remaining cell monolayer can be lysed, and the lysate collected.
-
Sample Processing: The collected samples are typically centrifuged to precipitate proteins. The resulting supernatant is then transferred to new vials for analysis.
Bioanalytical Methodology: LC-HRMS/MS
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the analytical technique of choice for identifying and quantifying this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)
Typical LC Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the analysis of this compound and its metabolites.
-
Data Acquisition: Full scan data is acquired to detect all potential metabolites, followed by data-dependent or targeted MS/MS scans to obtain fragmentation patterns for structural elucidation.
-
Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug.
Data Presentation: Identified Metabolites of this compound
The metabolism of this compound in human hepatocytes proceeds primarily through phase I and phase II biotransformations. The following table summarizes the key metabolites identified in various studies.[1][2][3]
| Metabolite ID | Metabolic Reaction | Description |
| M1 | N-deethylation | Loss of one ethyl group from the diethylaminoethyl side chain. |
| M2 | O-demethylation | Removal of the methyl group from the methoxybenzyl moiety. |
| M3 | N-deethylation + O-demethylation | Combination of both N-deethylation and O-demethylation. |
| M4 | Glucuronidation | Conjugation of a glucuronic acid moiety, typically to a hydroxyl group formed after O-demethylation. |
| M5 | N,N-di-deethylation | Loss of both ethyl groups from the diethylaminoethyl side chain.[2] |
| M6 | N-oxidation | Oxidation of the nitrogen atom in the diethylaminoethyl side chain.[2] |
Mandatory Visualization
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of this compound as observed in human hepatocyte studies.[1][2][3]
Experimental Workflow for this compound Metabolism Study
This diagram outlines the sequential steps involved in a typical in vitro metabolism study of this compound using human hepatocytes.
Conclusion
The study of this compound metabolism using human hepatocytes provides critical insights into its biotransformation pathways. The primary routes of metabolism involve N-deethylation and O-demethylation, followed by glucuronidation. The identification of these metabolites is essential for forensic and clinical toxicology to confirm exposure to this compound. The detailed experimental protocols and analytical methodologies described in this guide offer a framework for researchers to conduct further investigations into the metabolism and potential drug-drug interactions of this compound and other emerging synthetic opioids.
References
Unraveling the Metabolic Fate of Metonitazene: A Technical Guide for Researchers
A comprehensive overview of the analytical methodologies and metabolic pathways of the potent synthetic opioid, Metonitazene, designed for researchers, scientists, and drug development professionals.
Introduction
This compound, a potent 2-benzylbenzimidazole synthetic opioid, has emerged as a significant public health concern, contributing to a growing number of overdose deaths globally.[1][2] Its high potency, comparable to or greater than fentanyl, necessitates robust and sensitive analytical methods for its detection and the identification of its metabolites in biological matrices to effectively monitor its distribution and understand its toxicological profile.[3][4] This technical guide provides an in-depth analysis of the current scientific understanding of this compound metabolism, offering detailed experimental protocols and quantitative data to aid in its identification in forensic and clinical settings.
Metabolic Pathways of this compound
The metabolism of this compound primarily proceeds through N-dealkylation and O-dealkylation, processes that are similar to the metabolic fate of the related compound, isotonitazene.[1][5] In vitro studies utilizing human hepatocytes and analyses of postmortem samples have been instrumental in elucidating these pathways.[5][6] The main biotransformations involve the removal of the ethyl group from the diethylaminoethyl side chain (N-deethylation) and the removal of the methyl group from the methoxybenzyl moiety (O-demethylation).[5][6][7]
Key identified metabolites include:
-
N-desethyl this compound: A prominent metabolite formed via N-deethylation.[7][8]
-
N,N-didesethyl this compound: Formed through subsequent N-deethylation of N-desethyl this compound.[7]
-
4'-Hydroxy nitazene: A major metabolite resulting from O-demethylation.[7][9]
-
N-desethyl-O-desmethyl-metonitazene: A metabolite that has undergone both N-deethylation and O-demethylation.[9]
Further metabolism can involve glucuronidation of the hydroxylated metabolites, facilitating their excretion.[5][6] The identification of these specific metabolites serves as crucial biomarkers for confirming this compound exposure, even when the parent compound is present at low concentrations.[5][9]
Quantitative Analysis in Biological Matrices
Quantitative analysis of this compound and its metabolites in biological samples is critical for forensic toxicology and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[1][2] The following table summarizes quantitative data from postmortem forensic cases.
| Biological Matrix | Analyte | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Number of Cases (n) |
| Blood | This compound | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | 18 |
| Urine | This compound | 15 ± 13 | 11 | 0.6 - 46 | 14 |
Data sourced from Krotulski et al. (2021).[1][2][10]
In a separate study involving four postmortem cases in New York City, femoral blood concentrations of this compound ranged from 0.10 to 1.5 ng/mL.[11] These findings highlight the typically low concentrations of this compound encountered in biological samples, underscoring the need for highly sensitive analytical instrumentation.
Experimental Protocols
The identification and quantification of this compound and its metabolites involve a multi-step analytical process, from sample preparation to instrumental analysis.
Sample Preparation: Protein Precipitation Extraction
A straightforward and effective method for extracting this compound and its analogues from various biological matrices is protein precipitation.[11]
-
Sample Aliquoting: Take a 50 µL aliquot of the biological sample (e.g., blood, plasma, urine, liver homogenate, brain homogenate).
-
Internal Standard Addition: Add an appropriate internal standard (e.g., this compound-d3) to the sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile, to the sample in a 1:2 or 1:3 sample-to-solvent ratio.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for both the qualitative identification and quantitative analysis of this compound and its metabolites.[1][2][11]
-
Screening and Metabolite Discovery: Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is often employed for initial screening and the discovery of novel metabolites due to its high resolution and mass accuracy.[1][2][12]
-
Quantitative Confirmation: Liquid chromatography tandem quadrupole mass spectrometry (LC-QqQ-MS) is utilized for targeted quantification, offering high sensitivity and specificity through selected reaction monitoring (SRM).[1][2][7]
Typical LC-MS/MS Parameters:
-
Liquid Chromatography: A reversed-phase C18 column is commonly used with a gradient elution program involving a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used.[13] For quantitative analysis, at least two SRM transitions (a quantifier and a qualifier) should be monitored for the parent drug and each metabolite to ensure accurate identification and quantification.
Conclusion
The identification of this compound metabolites is a critical aspect of forensic and clinical toxicology. A thorough understanding of its metabolic pathways, coupled with the implementation of sensitive and specific analytical methodologies, is paramount for the accurate detection and interpretation of this compound exposure. This guide provides a foundational framework for researchers and professionals working to address the challenges posed by this potent synthetic opioid. Continued research into the in vivo metabolism and potential pharmacological activity of this compound metabolites will further enhance our ability to combat the ongoing opioid crisis.[6][14]
References
- 1. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]
- 3. cfsre.org [cfsre.org]
- 4. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cfsre.org [cfsre.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
In Silico Analysis of Metonitazene's Interaction with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metonitazene, a potent synthetic opioid of the nitazene class, has emerged as a significant public health concern due to its high potency and association with overdose events. Understanding its molecular interactions with opioid receptors is crucial for the development of effective countermeasures and novel analgesics. This technical guide provides an in-depth overview of in silico docking studies of this compound with mu (µ), delta (δ), and kappa (κ) opioid receptors. It details the computational methodologies, summarizes key quantitative findings, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in opioid research and drug development.
Introduction
This compound is a 2-benzylbenzimidazole derivative with potent agonist activity, primarily at the µ-opioid receptor (MOR).[1] Its potency has been reported to be significantly higher than that of morphine and comparable to or greater than fentanyl.[1][2] The primary mechanism of action for opioids, including this compound, involves the activation of G-protein coupled receptors (GPCRs), which modulates downstream signaling pathways leading to analgesia but also life-threatening respiratory depression.[3]
Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes and affinities of ligands like this compound with their receptor targets.[4][5] These in silico approaches provide insights into the structure-activity relationships that govern the pharmacological profiles of these novel synthetic opioids.
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in silico studies of this compound and its analogs at the µ, δ, and κ opioid receptors.
Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound and Comparators at the µ-Opioid Receptor (MOR)
| Compound | System | Ki (nM) | EC50 (nM) | Reference(s) |
| This compound | CHO-MOR | 0.23 | 10.0 | [6] |
| Rat cerebral cortex | 0.22 | 19.1 | [6] | |
| Fentanyl | CHO cells | 1.255 | - | [4] |
| DAMGO | Rat membrane homogenates | - | - | [6] |
Table 2: Comparative Binding Affinities (Ki) of Nitazene Analogs at µ, δ, and κ Opioid Receptors
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR vs KOR Selectivity (fold) | MOR vs DOR Selectivity (fold) | Reference(s) |
| This compound | 19.3 | - | - | - | - | [4] |
| Etonitazene | 0.206 | 37.1 | 54.4 | 180 | 264 | [4] |
| Isotonitazene | - | - | - | - | - | [6][7] |
| Fentanyl | 1.255 | 163 | >8400 | 130 | >6693 | [4] |
Note: A hyphen (-) indicates data not available in the cited sources.
Experimental Protocols
This section details the generalized methodologies for performing in silico docking and molecular dynamics simulations of this compound with opioid receptors, based on protocols described in the literature for similar compounds.[6][8][9]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
3.1.1. Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of the target opioid receptor (e.g., µ-opioid receptor PDB ID: 5C1M) from the Protein Data Bank.[10]
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).[11]
-
Define Binding Site: Define the binding site grid box encompassing the known orthosteric binding pocket of the receptor. This is typically centered on key residues known to interact with opioid ligands.[8]
3.1.2. Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of this compound, for example, from PubChem (CID: 53316366).
-
Protonation State: Determine the likely protonation state of the ligand at physiological pH (7.4). For this compound, the tertiary amine is expected to be protonated.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
3.1.3. Docking Simulation
-
Software: Utilize molecular docking software such as AutoDock Vina, Glide, or MOE.[11][12]
-
Algorithm: Employ a genetic algorithm or other stochastic search method to explore the conformational space of the ligand within the defined binding site.
-
Scoring Function: Use a scoring function to rank the generated poses based on their predicted binding affinity (e.g., kcal/mol).
-
Analysis: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to assess the stability of the docked ligand-receptor complex over time.
-
System Setup: Place the top-ranked docked complex from the molecular docking simulation into a simulated lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
Force Field: Apply a suitable force field (e.g., CHARMM36) to describe the atomic interactions.[13]
-
Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 310 K) and stabilize the pressure.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns or more) to observe the dynamics of the ligand-receptor complex.
-
Analysis: Analyze the trajectory to assess the stability of the binding pose, root-mean-square deviation (RMSD) of the ligand, and persistent interactions with receptor residues.
Visualization of Pathways and Workflows
Opioid Receptor Signaling Pathways
Opioid receptor activation by an agonist like this compound can initiate two primary signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression.[3]
Caption: Opioid receptor signaling cascades.
In Silico Docking and MD Simulation Workflow
The following diagram illustrates the typical workflow for conducting molecular docking and subsequent molecular dynamics simulations.
Caption: Workflow for in silico analysis.
Discussion of Binding Modes
Computational studies have identified several potential binding modes for nitazene analogs within the µ-opioid receptor.[10] These are often characterized by the occupation of specific subpockets within the binding site:
-
SP1 (Subpocket 1): A hydrophobic pocket located between transmembrane helices 2 and 3.[10]
-
SP2 (Subpocket 2): A more hydrophilic region situated between transmembrane helices 1, 2, and 7.[10]
-
SP3 (Subpocket 3): A subpocket located between transmembrane helices 5 and 6.[10]
Simulations suggest that for many nitazenes, the SP2-binding mode is the most stable.[10] The nitro group of the benzimidazole core appears to play a crucial role in the binding, potentially forming water-mediated hydrogen bonds and π-hole interactions with conserved residues like Tyr75.[10] The specific binding mode can be influenced by the nature of the substituents on the nitazene scaffold.
Conclusion
In silico docking and molecular dynamics simulations provide a powerful framework for investigating the molecular interactions of this compound and other novel synthetic opioids with their receptor targets. The data indicates that this compound is a potent µ-opioid receptor agonist with significantly lower affinity for the δ and κ subtypes. The detailed methodologies and workflows presented in this guide offer a foundation for researchers to conduct their own computational studies, contributing to a deeper understanding of the pharmacology of these dangerous substances and aiding in the development of potential therapeutics. Further research, including the generation of experimental co-crystal structures, is needed to validate these computational models and provide a more definitive picture of nitazene-receptor interactions.
References
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A putative binding model of nitazene derivatives at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. ukm.my [ukm.my]
- 11. Docking studies suggest ligand-specific delta-opioid receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Historical context and initial synthesis of 2-benzylbenzimidazole opioids
An In-depth Technical Guide on the Core of 2-Benzylbenzimidazole Opioids: Historical Context and Initial Synthesis
Introduction
The 2-benzylbenzimidazole opioids, colloquially known as "nitazenes," represent a class of synthetic opioids with a distinct chemical structure and exceptionally high potency.[1][2] Originally synthesized in the late 1950s by pharmaceutical company CIBA as potential analgesics, these compounds were never approved for medical use due to their severe side effects, including profound respiratory depression.[2][3][4] After decades of relative obscurity, nitazenes have re-emerged on the illicit drug market as novel psychoactive substances (NPS), posing a significant and growing threat to public health.[5][6][7][8] Their potency, which in some cases exceeds that of fentanyl by several orders of magnitude, increases the risk of accidental overdose.[2][3]
This technical guide provides a comprehensive overview of the historical context, initial synthesis, pharmacology, and structure-activity relationships of 2-benzylbenzimidazole opioids. It is intended for researchers, scientists, and drug development professionals working to understand the chemistry, pharmacology, and toxicology of this emergent class of synthetic opioids.
Historical Context
The journey of 2-benzylbenzimidazole opioids began in the late 1950s at the Swiss pharmaceutical company CIBA (now Novartis).[8] Researchers were investigating novel chemical scaffolds for potent analgesic agents, distinct from the classic morphine-like structures.[2] In 1957, a team led by Hunger et al. first reported the synthesis and analgesic properties of a series of 2-benzylbenzimidazole derivatives.[1][9]
Among the synthesized compounds, etonitazene stood out for its remarkable potency, demonstrating an analgesic effect approximately 1,000 times that of morphine in animal models.[8][9] Isotonitazene was also found to be highly potent, around 500 times more potent than morphine.[9] Despite their potent analgesic effects, these compounds were never commercialized due to an unacceptably narrow therapeutic window and a high potential for respiratory depression and dependence.[1][3]
For several decades, nitazenes remained largely a subject of academic interest. However, sporadic instances of their misuse were reported, such as etonitazene being implicated in overdose deaths in Moscow in 1998.[4][9] The landscape began to shift significantly in 2019 with the emergence of isotonitazene on the recreational drug markets in Europe and North America.[3][10][11] This marked the beginning of a new chapter for nitazenes as a prominent class of NPS, with numerous analogues being clandestinely synthesized and distributed.[4][7] This resurgence is partly attributed to increased international controls on fentanyl and its analogues, prompting illicit manufacturers to explore alternative, uncontrolled potent opioids.[4][8]
Initial Synthesis and Chemical Structure
The core structure of nitazene opioids consists of a benzimidazole ring system linked to a benzyl group at the 2-position and a dialkylaminoethyl chain at the 1-position. The initial syntheses reported in the 1950s laid the groundwork for the production of these compounds.
A common synthetic route involves a two-step process:
-
Condensation: The synthesis typically begins with the condensation of a substituted o-phenylenediamine with a substituted phenylacetic acid derivative (often an iminoether hydrochloride) to form the 2-benzylbenzimidazole core.[10]
-
N-Alkylation: The resulting benzimidazole intermediate is then N-alkylated at the 1-position with a chloroethyldialkylamine in the presence of a strong base like sodium amide (NaNH2) to introduce the crucial dialkylaminoethyl side chain.[10]
General synthetic workflow for 2-benzylbenzimidazole opioids.
This modular synthesis allows for easy modification at several positions of the molecule, leading to a wide array of analogues with varying potencies and pharmacological profiles.[9]
Pharmacology and Mechanism of Action
2-Benzylbenzimidazole opioids exert their effects primarily through potent agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][12] The MOR is the main target for classic opioids like morphine and fentanyl and is responsible for mediating their analgesic effects, as well as euphoria, respiratory depression, and dependence.[9]
Upon binding of a nitazene agonist, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades:
-
G-protein Pathway: The activated MOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively reduce neuronal excitability, producing analgesia.
-
β-Arrestin Pathway: Ligand binding also promotes the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin 2 desensitizes the G-protein signaling and can initiate downstream signaling cascades that are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and tolerance.
Simplified μ-opioid receptor signaling pathway upon nitazene binding.
Structure-Activity Relationships (SAR)
Systematic studies on the structure-activity relationships of 2-benzylbenzimidazole opioids have revealed key structural features that govern their potency at the MOR.[5][6] Modifications to the N,N-dialkylaminoethyl side chain, the 5-position of the benzimidazole ring, and the para-position of the benzyl ring have profound effects on activity.
| Compound | R1 (para-benzyl) | R2 (benzimidazole) | R3 (N-substituent) | Potency (Morphine = 1) | Potency (Fentanyl = 1) | Reference |
| Etonitazene | -OC2H5 | -NO2 | -N(C2H5)2 | ~1000 | ~10-20 | [9] |
| Isotonitazene | -OCH(CH3)2 | -NO2 | -N(C2H5)2 | ~500 | ~5-10 | [9] |
| Metonitazene | -OCH3 | -NO2 | -N(C2H5)2 | ~200 | ~2 | [3][5] |
| Protonitazene | -OCH2CH2CH3 | -NO2 | -N(C2H5)2 | High | > Fentanyl | [5] |
| Etodesnitazene (Etazene) | -OC2H5 | -H | -N(C2H5)2 | High | ~0.7 | [5] |
| N-Pyrrolidino Etonitazene | -OC2H5 | -NO2 | Pyrrolidino | Very High | ~20 | [9] |
| N-Desethyl Isotonitazene | -OCH(CH3)2 | -NO2 | -NH(C2H5) | Very High | > Isotonitazene | [3][5] |
Key SAR Observations:
-
5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring consistently leads to a pronounced increase in potency.[5][6] Analogues lacking this group (e.g., etodesnitazene) are significantly less potent.[5]
-
para-Alkoxy Group on Benzyl Ring: An alkoxy group at the para-position of the benzyl ring is optimal for high potency. The order of potency is generally ethoxy > isopropyloxy > n-propyloxy > methoxy.[1]
-
N,N-Dialkylaminoethyl Group: Modifications to the terminal amine group significantly impact activity. Incorporating the diethylamino group into a pyrrolidine ring (N-pyrrolidino substitution) is generally more favorable for MOR activation than a piperidine ring.[5][6][7]
-
Metabolites: Some metabolites, such as N-desethyl isotonitazene, can exhibit unexpectedly high potency, sometimes even greater than the parent compound, which has significant in vivo consequences.[3][13]
Experimental Protocols
General Synthesis of a 2-Benzylbenzimidazole Opioid (Illustrative)
The following is a generalized protocol based on literature descriptions for the synthesis of a nitazene analogue.[10][14]
Materials:
-
4-Nitro-o-phenylenediamine
-
Ethyl 2-(4-ethoxyphenyl)acetimidate hydrochloride
-
1-(2-Chloroethyl)diethylamine hydrochloride
-
Sodium amide (NaNH2)
-
Anhydrous solvents (e.g., xylene, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol:
-
Step 1: Formation of 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole a. A mixture of 4-nitro-o-phenylenediamine and ethyl 2-(4-ethoxyphenyl)acetimidate hydrochloride is refluxed in an appropriate high-boiling solvent (e.g., xylene) for several hours. b. The reaction progress is monitored by thin-layer chromatography (TLC). c. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the crude benzimidazole intermediate. d. The crude product is purified, typically by recrystallization or column chromatography.
-
Step 2: N-Alkylation to yield Etonitazene a. The purified 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole is dissolved in an anhydrous aprotic solvent (e.g., toluene). b. A strong base, such as sodium amide (NaNH2), is added portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the benzimidazole nitrogen. c. 1-(2-Chloroethyl)diethylamine (freshly prepared from its hydrochloride salt) is added to the reaction mixture. d. The mixture is heated to reflux for several hours, with reaction progress monitored by TLC. e. After completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated under reduced pressure. f. The final product is purified using column chromatography to yield the pure 2-benzylbenzimidazole opioid.
In Vitro μ-Opioid Receptor (MOR) Activation Assay (β-Arrestin 2 Recruitment)
This protocol describes a common method to determine the potency and efficacy of nitazenes at the MOR.[3][13]
Materials:
-
HEK-293 cells stably co-expressing the human MOR and a β-arrestin 2 fusion protein (e.g., β-arrestin-enzyme fragment complementation system).
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Test compounds (nitazenes) and a reference agonist (e.g., DAMGO, fentanyl).
-
Assay buffer and substrate for the detection system.
-
Microplate reader for signal detection.
Protocol:
-
Cell Culture: a. Maintain the engineered HEK-293 cell line in appropriate culture medium supplemented with serum and antibiotics. b. Plate the cells into 96- or 384-well assay plates at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Preparation: a. Prepare stock solutions of the test nitazenes and reference agonists in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for generating concentration-response curves.
-
Assay Procedure: a. Remove the culture medium from the cell plates and add the diluted compounds. b. Incubate the plates at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin 2 recruitment. c. Add the detection reagents/substrate according to the manufacturer's instructions. d. Incubate for a further period to allow for signal development.
-
Data Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. b. Normalize the data to the response of a vehicle control (0% activation) and a maximal response from a reference agonist (100% activation). c. Plot the normalized response against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Experimental workflow for an in vitro MOR activation assay.
Conclusion
The 2-benzylbenzimidazole "nitazene" opioids represent a formidable challenge to public health and safety. Born from pharmaceutical research in the 1950s, their extreme potency and severe side effects rightfully prevented their clinical application.[3][4] However, their recent re-emergence on the illicit market underscores the continuous evolution of the synthetic drug landscape. A thorough understanding of their history, synthesis, and pharmacology is critical for forensic chemists, toxicologists, and medical professionals. The detailed structure-activity relationships provide a framework for predicting the potency of new analogues, while established in vitro assays are essential for their pharmacological characterization. Continued research and vigilance are imperative to mitigate the harms associated with this potent class of synthetic opioids.
References
- 1. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
- 2. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. [PDF] In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | Semantic Scholar [semanticscholar.org]
- 6. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
- 8. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Metonitazene in Whole Blood by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metonitazene in human whole blood. This compound is a potent synthetic opioid that has been increasingly detected in forensic casework.[1][2][3][4] The described method utilizes a simple and effective sample preparation procedure, followed by rapid and selective LC-MS/MS analysis. This method is suitable for use in clinical and forensic toxicology laboratories for the routine monitoring of this compound in biological samples. The calibration range for this compound is 0.5–50 ng/mL in blood.[5]
Introduction
This compound is a potent 2-benzylbenzimidazole synthetic opioid with analgesic effects.[6][7] It has emerged as a novel psychoactive substance (NPS) and has been implicated in a growing number of overdose deaths, often in combination with other opioids like fentanyl.[1][2][3][4] The increasing prevalence of this compound necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological matrices to aid in clinical diagnosis and forensic investigations. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the analysis of potent opioids like this compound in complex matrices such as whole blood. This application note provides a detailed protocol for the quantification of this compound in whole blood using LC-MS/MS.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (Cayman Chemical or equivalent)
-
This compound-d3 or Isotonitazene-d7 internal standard (Cayman Chemical or equivalent)[5][6]
-
LC-MS grade methanol, acetonitrile, and water (Honeywell Chemicals or equivalent)[5]
-
Formic acid (ThermoFisher Scientific or equivalent)[5]
-
Drug-free human whole blood (BioIVT or equivalent)[5]
-
For Liquid-Liquid Extraction:
-
For Protein Precipitation:
-
Acetonitrile with 1% formic acid
-
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S Micro) equipped with an electrospray ionization (ESI) source.[5]
-
Analytical Column: A biphenyl column is recommended for good separation.[8]
Standard and Control Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
-
Calibration Standards and QC Samples: Spike drug-free whole blood with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL) and QC samples (e.g., low, mid, and high concentrations).
Experimental Protocols
Sample Preparation
Two common and effective methods for sample preparation are protein precipitation and liquid-liquid extraction.
-
To 100 µL of whole blood sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
To 0.5 mL of whole blood sample, calibrator, or QC, add 50 µL of the internal standard working solution to achieve a final concentration of 10 ng/mL.[5]
-
Add 1 mL of 10 mM Borax buffer (pH 10.4).[5]
-
Add 3 mL of extraction solvent (70:30 N-butyl chloride:ethyl acetate).[5]
-
Rotate for 15 minutes.[5]
-
Centrifuge for 10 minutes at 4,600 rpm.[5]
-
Transfer the organic layer to a clean tube.[5]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C.[5]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[5]
-
Transfer to an autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
Column: Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start at 5% B
-
Linear ramp to 95% B over 5 minutes
-
Hold at 95% B for 1 minute
-
Return to 5% B in 0.1 minutes
-
Equilibrate at 5% B for 1.9 minutes
-
-
Total Run Time: 8 minutes
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound and the internal standard should be determined by infusing the pure compounds into the mass spectrometer.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Analysis and Results
The concentration of this compound in the samples is determined by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Data Summary
| Parameter | This compound |
| Calibration Curve Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL[5][9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80%[8] |
| Matrix Effect | 80 - 120%[8] |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the United States – Forensic Toxicology Assessment of a Potent New Synthetic Opioid Using Liquid Chromatography Mass Spectrometry [cfsre.org]
- 4. cdn.who.int [cdn.who.int]
- 5. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Metonitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metonitazene is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole subclass known as nitazenes. Structurally dissimilar from fentanyl, it and related analogues exhibit high potency, posing a significant risk to public health.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in various samples, including seized materials and biological matrices. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for quantification due to its high sensitivity and specificity, gas chromatography-mass spectrometry (GC-MS) remains a valuable and widely accessible technique for the identification and screening of this compound, particularly in non-biological samples such as seized drug powders.
These application notes provide a detailed protocol for the qualitative analysis of this compound using GC-MS and discuss considerations for quantitative analysis.
Experimental Protocols
Qualitative Analysis of this compound in Seized Materials by GC-MS
This protocol is adapted from methodologies developed by forensic science laboratories for the analysis of seized drug materials.[1]
1. Sample Preparation: Acid/Base Extraction
-
Weigh out a small, representative portion of the seized material (e.g., powder).
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Perform a liquid-liquid acid/base extraction to isolate the analyte from potential cutting agents and impurities.
-
Acidify the sample solution with an appropriate acid (e.g., hydrochloric acid) and extract with an organic solvent (e.g., diethyl ether or hexane) to remove acidic and neutral impurities.
-
Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the basic analyte into an organic solvent (e.g., chloroform or ethyl acetate).
-
-
Collect the organic layer containing this compound.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
2. Instrumental Analysis: GC-MS Parameters
The following table outlines the instrumental parameters for the GC-MS analysis of this compound.[1]
| Parameter | Value |
| Gas Chromatograph | |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Port Temp. | 265 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-550 m/z |
| Threshold | 250 |
3. Data Analysis and Interpretation
-
Retention Time: Under the specified conditions, the expected retention time for this compound is approximately 9.22 minutes.[1]
-
Mass Spectrum: The EI mass spectrum of this compound is characterized by specific fragment ions. The presence and relative abundance of these ions are used for positive identification. The mass spectrum should be compared to a reference standard or a validated spectral library.
Quantitative Data
While GC-MS is highly effective for the qualitative identification of this compound in seized materials, quantitative analysis, particularly in biological matrices, is more commonly performed using LC-MS/MS due to sensitivity limitations of GC-MS.[2] However, for high-concentration samples or with specialized GC-MS techniques, quantitative or semi-quantitative analysis may be achievable.
GC-MS Quantitative Data
A study developing a combined selected ion monitoring (SIM)-scan method for a range of nitazene analogs reported the following limit of detection:
| Analyte | Limit of Detection (LOD) |
| Nitazene Analogs (including this compound) | 5 - 10 ppm |
LC-MS/MS Quantitative Data in Biological Matrices
For comparative purposes, the following table summarizes quantitative data for this compound obtained by validated LC-MS/MS methods in forensic toxicology casework.
| Matrix | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Blood | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | 0.10 |
| Urine | 15 ± 13 | 11 | 0.6 - 46 | 1.0 |
| Brain | - | - | - | 0.10 |
| Liver | - | - | - | 1.0 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in these application notes provides a reliable protocol for the qualitative identification of this compound in seized materials. While GC-MS can be a powerful screening tool, for quantitative analyses, especially at low concentrations in complex matrices, LC-MS/MS is the recommended technique. Researchers and scientists should consider the specific requirements of their study when selecting an analytical method for this compound. The provided data and protocols serve as a valuable resource for laboratories involved in the analysis of novel synthetic opioids.
References
Application Note: High-Resolution Mass Spectrometry for Metonitazene Metabolite Discovery
Introduction
Metonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, posing a significant challenge to public health and forensic toxicology.[1][2] First synthesized in the 1950s, it has recently re-emerged on the illicit drug market, contributing to a growing number of overdose deaths.[2][3] Due to its high potency, this compound is often present in low concentrations in biological matrices, making the detection of its metabolites crucial for confirming exposure in clinical and forensic investigations.[4][5] High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and Orbitrap-based systems, is an indispensable tool for the discovery and identification of drug metabolites.[6][7] The high resolution and mass accuracy of these instruments allow for the determination of elemental compositions and facilitate the differentiation of drug-related ions from endogenous matrix components.[6][7] This application note provides detailed protocols for the identification of this compound metabolites using HRMS, covering in vitro metabolism, sample preparation, and data analysis strategies.
Proposed Metabolic Pathways of this compound
The metabolism of this compound primarily involves Phase I reactions, with subsequent Phase II conjugation.[4] In vitro studies using human hepatocytes and analyses of postmortem samples have consistently identified several key biotransformations.[3] The main metabolic pathways include N-deethylation of the diethylaminoethyl side chain, O-dealkylation of the methoxybenzyl group, and subsequent O-glucuronidation of the resulting hydroxyl group.[4] Nine metabolites have been identified for this compound in human hepatocyte models.[5] The metabolism is considered similar to that of its close analogue, isotonitazene.[2]
Quantitative Data
Quantitative analysis of this compound in authentic forensic cases reveals a range of concentrations, highlighting the variability in drug exposure and individual metabolism. The following tables summarize the identified metabolites and reported concentrations in postmortem blood and urine samples.
Table 1: Major Identified Metabolites of this compound
| Metabolite Name | Biotransformation | Reference |
|---|---|---|
| N-desethyl-metonitazene | N-deethylation | [3] |
| O-desmethyl-metonitazene | O-dealkylation | [4][5] |
| N-desethyl-O-desmethyl-metonitazene | N-deethylation & O-dealkylation | [4][8] |
| this compound Glucuronide | O-glucuronidation |[4][5] |
Table 2: Reported Concentrations of this compound in Postmortem Samples
| Matrix | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
|---|---|---|---|---|
| Blood | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | [1][2][9] |
| Urine | 15 ± 13 | 11 | 0.6 - 46 |[1][2][9] |
Experimental Protocols
Protocol 1: In Vitro Metabolism with Human Hepatocytes
This protocol is adapted from studies investigating the metabolism of novel synthetic opioids.[4][5]
Objective: To generate and identify this compound metabolites using a pooled human hepatocyte model.
Materials:
-
This compound reference standard
-
10-donor-pooled human hepatocytes
-
Incubation medium (e.g., Williams' Medium E)
-
Methanol (ice-cold)
-
Ammonium acetate
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-resolution mass spectrometer (e.g., Orbitrap or QTOF)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Thaw the pooled human hepatocytes according to the manufacturer's instructions.
-
Incubate the hepatocytes with this compound at a final concentration (e.g., 10 µM) in the appropriate medium at 37°C with 5% CO₂.
-
At various time points (e.g., 0, 1, 3, and 6 hours), collect aliquots of the incubation mixture.
-
To stop the metabolic reactions, add an equal volume of ice-cold methanol to each aliquot.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to identify putative metabolites.
Protocol 2: Sample Preparation from Biological Matrices
Effective sample preparation is critical for removing interfering substances and concentrating the analytes.[10] Below are three common extraction methods.
A. Liquid-Liquid Extraction (LLE) [11]
-
Pipette 0.5 mL of the biological sample (e.g., blood, urine) into a glass tube.
-
Add an appropriate internal standard (e.g., this compound-d3).
-
Add 2 mL of an organic solvent mixture (e.g., n-butyl chloride/acetonitrile, 4:1 v/v).
-
Add 0.5 mL of 0.1 M sodium hydroxide to basify the sample.
-
Cap the tube and rotate for 10 minutes to ensure thorough mixing.
-
Centrifuge at >3000 rpm for 15 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at approximately 35-40°C.
-
Reconstitute the dried extract in mobile phase for LC-HRMS analysis.
B. Solid-Phase Extraction (SPE) [11]
-
Aliquot 0.5 mL of the sample into a tube.
-
Add internal standard and 3 mL of a buffer (e.g., 0.1 M phosphate buffer, pH 6).
-
Vortex and centrifuge the sample.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol, water, and the buffer.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge with water, a weak acid (e.g., 0.1 M acetic acid), and methanol to remove interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate/acetonitrile/ammonium hydroxide, 78:20:2 v/v/v).
-
Evaporate the eluate to dryness and reconstitute for analysis.
C. Protein Precipitation (PPT) [12]
-
Use a small sample volume (e.g., 50 µL) of blood, plasma, or other biological fluid.
-
Add a sufficient volume of a cold organic solvent, such as acetonitrile, to precipitate proteins (typically a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex vigorously to mix.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).
Protocol 3: LC-HRMS Analysis
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.[2][11]
Liquid Chromatography (LC) Parameters:
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 1 - 5 µL
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Instrument: QTOF or Orbitrap mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF).
-
Mass Range (Full Scan): 100 - 1000 m/z
-
Resolution: >10,000 FWHM
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for dd-MS² to generate informative fragment spectra.
-
Data Acquisition: Acquire data for both control samples (blank matrix) and incubated/authentic samples.
Protocol 4: Data Analysis for Metabolite Identification
Data mining is a critical step to distinguish potential metabolites from background noise and endogenous compounds.[6][7][13]
Procedure:
-
Data Processing: Use vendor-specific or third-party software (e.g., Thermo Compound Discoverer, SCIEX OS, MassHunter) to perform peak picking, retention time alignment, and background subtraction.
-
Metabolite Prediction: Generate a list of potential metabolites based on known biotransformations of this compound (e.g., demethylation, deethylation, hydroxylation, glucuronidation).
-
Data Filtering: Apply data mining techniques to filter the full scan data.[6][14]
-
Mass Defect Filtering (MDF): Filter for ions with a mass defect similar to the parent drug.
-
Predicted Metabolite List: Search for the exact masses of the predicted metabolites within a narrow mass tolerance (<5 ppm).
-
Control Comparison: Compare chromatograms from samples and controls to exclude endogenous components.
-
-
MS/MS Spectral Interpretation:
-
For candidate ions, examine the corresponding MS/MS spectra.
-
Look for characteristic fragment ions of the parent drug or logical neutral losses corresponding to the metabolic modification.
-
Compare the fragmentation pattern of a metabolite to that of the parent drug to confirm a structural relationship.
-
-
Structure Elucidation: Propose a structure for the metabolite based on the exact mass measurement, the identified biotransformation, and the MS/MS fragmentation pattern.
The identification of this compound metabolites is essential for forensic and clinical toxicology to reliably document drug use. The protocols outlined in this application note provide a comprehensive framework for researchers using high-resolution mass spectrometry to investigate the biotransformation of this compound. By combining in vitro models with robust sample preparation, high-accuracy LC-HRMS analysis, and systematic data mining strategies, laboratories can confidently identify and characterize key metabolites, thereby improving the detection of this potent and dangerous synthetic opioid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. gcms.cz [gcms.cz]
- 11. cfsre.org [cfsre.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Metonitazene Extraction from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metonitazene is a potent novel synthetic opioid of the benzimidazole class that has emerged as a significant public health concern. Accurate and reliable detection of this compound and its metabolites in biological matrices such as urine is crucial for clinical toxicology, forensic investigations, and in the development of potential therapeutic interventions or antidotes. These application notes provide detailed protocols for the extraction of this compound from urine using various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The protocols are designed to yield clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Understanding the metabolism of this compound is essential for identifying appropriate analytical targets. The primary metabolic transformations of this compound include N-deethylation, O-demethylation, and reduction of the nitro group, followed by glucuronidation.[1] Key metabolites to consider for comprehensive toxicological screening include N-desethyl this compound and 4'-hydroxy this compound.
Caption: Proposed metabolic pathway of this compound.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as sample volume, required sensitivity, available equipment, and throughput needs. Below are detailed protocols for three commonly used methods for extracting this compound from urine.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for cleaning up and concentrating analytes from complex matrices.
Experimental Workflow
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed Protocol
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a suitable mixed-mode or polymeric SPE cartridge (e.g., UCT Clean Screen® DAU).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Follow with a wash of 1 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with two aliquots of 1.5 mL of a freshly prepared solution of ethyl acetate:acetonitrile:ammonium hydroxide (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary (SPE)
| Parameter | This compound | Reference |
| Recovery | 95% | [2] |
| Matrix Effect | -1% | [2] |
| Process Efficiency | 87% | |
| Limit of Detection (LOD) | 1.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | Not Reported |
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.
Experimental Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Detailed Protocol
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to approximately 9.5 with a suitable buffer (e.g., ammonium chloride buffer).
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride or a mixture of isopropanol and ethyl acetate).
-
Cap the tube and vortex or rock for 10 minutes.
-
Centrifuge at 4600 rpm for 15 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary (LLE)
| Parameter | This compound | Reference |
| Recovery | 97% | |
| Matrix Effect | 173% (significant ion enhancement) | |
| Process Efficiency | 168% | |
| Limit of Detection (LOD) | 0.5 ng/mL | [4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [4] |
Modified QuEChERS (dSPE) Extraction
The QuEChERS method, originally developed for pesticide analysis, can be adapted for drug extraction from biological matrices. It involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.
Experimental Workflow
Caption: Modified QuEChERS workflow for this compound.
Detailed Protocol
-
Sample Extraction:
-
To 1 mL of urine in a 15 mL centrifuge tube, add an appropriate internal standard.
-
Add 4 mL of acetonitrile.[5]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at ≥ 3000 rcf.
-
-
Dispersive SPE Cleanup:
-
Transfer the acetonitrile supernatant to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes at ≥ 3000 rcf.
-
-
Final Processing:
-
Transfer the cleaned extract to a new tube.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary (Modified QuEChERS)
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the analytical workflow for the determination of this compound in urine. Solid-phase extraction offers high selectivity and good recovery with minimal matrix effects. Liquid-liquid extraction is a simpler technique but may be prone to more significant matrix effects. A modified QuEChERS approach provides a rapid and high-throughput option. The protocols and data presented here serve as a valuable resource for researchers and scientists working on the detection and quantification of this potent synthetic opioid. It is recommended that each laboratory validates the chosen method according to their specific instrumentation and analytical requirements.
References
- 1. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. unitedchem.com [unitedchem.com]
- 3. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Nitazene Analogs in Seized Drug Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of potent synthetic opioids, particularly nitazene analogs, in the illicit drug market presents a significant challenge to forensic laboratories and public health. These novel psychoactive substances (NPS) are often more potent than fentanyl, leading to a high risk of overdose.[1][2][3] Accurate and reliable analytical methods are crucial for the identification and quantification of nitazene analogs in seized materials to support law enforcement, public health surveillance, and harm reduction efforts. This document provides detailed application notes and protocols for the analysis of nitazene analogs in seized drug samples, focusing on chromatographic and spectroscopic techniques.
Analytical Approaches
A multi-tiered approach is often employed for the analysis of nitazene analogs in seized samples. This typically involves presumptive testing followed by confirmatory analysis.
-
Presumptive Testing: Techniques like colorimetric tests and handheld Raman or FTIR spectroscopy can provide rapid, preliminary identification of potential nitazene-containing samples.[1][2][4]
-
Confirmatory Analysis: Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for unambiguous identification and quantification of nitazene analogs.[1][5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of nitazene analogs.
Table 1: Performance of LC-MS/MS Methods for Nitazene Analog Quantification
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Calibration Range (ng/mL) | Reference |
| Isotonitazene | Whole Blood | 0.1 | 0.5 | 0.5 - 50 | [7][8][9] |
| Metonitazene | Whole Blood | 0.1 | 0.5 | 0.5 - 50 | [7][8][9] |
| Protonitazene | Whole Blood | 0.1 | 0.5 | 0.5 - 50 | [7][8][9] |
| Etonitazene | Whole Blood | 0.1 | 0.5 | 0.5 - 50 | [7][8][9] |
| Clonitazene | Whole Blood | 0.1 | 0.5 | 0.5 - 50 | [7][8][9] |
| Flunitazene | Whole Blood | 0.1 | 0.5 | 0.5 - 50 | [7][8][9] |
| This compound | Plasma, Blood, Brain | 0.10 | - | - | [6][10] |
| Isotonitazene | Plasma, Blood, Brain | 0.10 | - | - | [6][10] |
| This compound | Urine, Liver | 1.0 | - | - | [6][10] |
| Isotonitazene | Urine, Liver | 1.0 | - | - | [6][10] |
| 9 Nitazene Analogs | Dried Blood Spots | 0.3 - 0.5 | - | 1 - 50 | [11] |
Table 2: Performance of GC-MS Methods for Nitazene Analog Identification
| Analyte | LOD (ppm) | Remarks | Reference |
| 20 Nitazene Analogs | 5 - 10 | Combined SIM-scan method for increased sensitivity. | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for Chromatographic Analysis
The choice of sample preparation technique depends on the nature of the seized sample (e.g., powder, tablet, liquid).
A. Solvent Dissolution (for powders):
-
Accurately weigh a portion of the homogenized powder sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtrate is now ready for dilution and analysis by GC-MS or LC-MS/MS.
B. Base Extraction (for complex matrices): [2]
-
To the sample, add a basic solution (e.g., sodium hydroxide) to deprotonate the nitazene analogs.[2]
-
Add an immiscible organic solvent (e.g., toluene).[2]
-
Vortex vigorously to facilitate the transfer of the analytes into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
C. Liquid-Liquid Extraction (LLE): [7][12]
-
Dilute the sample (e.g., blood) with a buffer solution.[12]
-
Add an immiscible organic extraction solvent.
-
Agitate the mixture to allow for the partitioning of the analytes into the organic phase.
-
Separate the organic layer.
-
The extract can be further concentrated and reconstituted before injection.
D. Protein Precipitation (for biological matrices): [6][10]
-
Add a precipitating agent (e.g., acetonitrile) to the sample.
-
Vortex to denature and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the analytes is collected for analysis.
Protocol 2: GC-MS Analysis
GC-MS is a robust technique for the identification of volatile and thermally stable nitazene analogs.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Injection: Split or splitless injection depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 90°C and ramp up to 280-300°C.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
MS Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) mode for enhanced sensitivity and targeted analysis.[5]
-
Identification: Based on retention time and comparison of the acquired mass spectrum with a reference library.
Protocol 3: LC-MS/MS Analysis
LC-MS/MS is highly sensitive and specific, making it ideal for the trace analysis and quantification of a wide range of nitazene analogs, including isomers.[12][13]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 or biphenyl column is commonly used for good separation of nitazene analogs.[8][12]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[8]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for nitazene analogs.
-
MS/MS Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7][8][9][12]
-
Quantification: Based on the construction of a calibration curve using certified reference materials.
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. Development of a Method to Detect Nitazenes in Seized Drug Samples [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid Nitazene Analogues by LC-QQQ-MS [cfsre.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 10. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Introduction
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful hybrid analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate-mass measurement of a QTOF mass spectrometer.[1][2][3] This synergy provides both quantitative and qualitative data, making it an indispensable tool in drug discovery and development.[2][4] Its applications span from early-stage drug metabolism and pharmacokinetic (DMPK) studies to later-stage impurity profiling and quality control.[1][5] The QTOF analyzer's ability to provide high-resolution data allows for the confident identification of unknown compounds and the elucidation of their chemical structures.[1]
This document provides detailed application notes and protocols for three key areas in pharmaceutical development: Metabolite Identification, Proteomic Analysis, and Pharmaceutical Impurity Profiling.
Application: Untargeted Metabolomics for Biomarker Discovery
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is crucial for understanding disease mechanisms and discovering potential biomarkers.[6] LC-QTOF-MS is a preferred platform for untargeted metabolomics due to its high sensitivity, broad coverage of metabolites, and ability to provide accurate mass measurements for confident metabolite annotation.[7][8]
Experimental Protocol
This protocol outlines a general workflow for untargeted metabolomics of human plasma samples.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (containing internal standards) for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-QTOF-MS analysis.
2. LC-QTOF-MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.[6][7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute a wide range of metabolites with varying polarities.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 2-5 µL.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broader range of metabolites.[8]
-
Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative).
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: m/z 50-1200.
-
Data Acquisition: Acquire data in centroid mode. Utilize reference masses for continuous mass accuracy correction.
-
Data Presentation
The following table presents hypothetical quantitative data for a set of putative biomarkers identified in a metabolomics study comparing a control group to a disease group.
| Metabolite | Retention Time (min) | m/z (observed) | Fold Change (Disease vs. Control) | p-value | Putative Identification |
| A | 2.54 | 133.0142 | 2.1 | 0.008 | Proline |
| B | 4.12 | 175.1195 | -1.8 | 0.012 | Arginine |
| C | 6.88 | 348.2571 | 3.5 | 0.001 | Lysophosphatidylcholine |
| D | 8.01 | 496.3401 | -2.3 | 0.005 | Phosphatidylcholine |
Visualization
The following diagram illustrates a typical untargeted metabolomics workflow.
Caption: Untargeted Metabolomics Workflow using LC-QTOF-MS.
Application: Bottom-Up Proteomics for Protein Identification and Quantification
Bottom-up proteomics involves the enzymatic digestion of proteins into peptides, followed by LC-MS/MS analysis for protein identification and quantification.[9] LC-QTOF-MS is well-suited for these studies due to its high resolution and fast acquisition speeds, which are necessary to analyze complex peptide mixtures.[10]
Experimental Protocol
This protocol describes a typical bottom-up proteomics workflow for cultured cells.
1. Sample Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing a denaturant (e.g., urea) and a detergent (e.g., SDS).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the free sulfhydryl groups.
-
-
Digestion:
-
Dilute the sample with a buffer (e.g., ammonium bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum concentrator and reconstitute in a small volume of 0.1% formic acid in water for LC-QTOF-MS analysis.
-
2. LC-QTOF-MS Analysis:
-
Liquid Chromatography:
-
Column: A nano-flow C18 column is typically used for high-sensitivity peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long, shallow gradient is employed to achieve high-resolution separation of the complex peptide mixture.
-
Flow Rate: 200-300 nL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive mode.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[10]
-
MS1 Scan Range: m/z 350-1500.
-
MS/MS Scan Range: m/z 100-2000.
-
Collision Energy: Ramped collision energy based on the precursor ion's m/z and charge state.
-
Data Presentation
The following table shows hypothetical quantitative data from a label-free quantification proteomics experiment comparing a treated versus an untreated cell line.
| Protein Accession | Protein Name | Peptide Sequences Identified | Fold Change (Treated vs. Untreated) | p-value |
| P02768 | Serum albumin | 5 | 1.1 | 0.45 |
| P60709 | Actin, cytoplasmic 1 | 12 | -2.5 | 0.002 |
| Q06830 | Peroxiredoxin-1 | 8 | 3.1 | 0.001 |
| P08670 | Vimentin | 9 | -1.9 | 0.009 |
Visualization
The diagram below outlines the key steps in a bottom-up proteomics workflow.
Caption: Bottom-Up Proteomics Workflow.
Application: Pharmaceutical Impurity Profiling
Impurity profiling is a critical step in drug development to ensure the safety and efficacy of the final drug product.[5][11] LC-QTOF-MS is an ideal technique for identifying and characterizing unknown impurities due to its ability to provide accurate mass measurements, which aids in the determination of elemental compositions.[11][12]
Experimental Protocol
This protocol provides a general method for the analysis of impurities in a drug substance.
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products.[12]
-
Dilute the sample solution as needed to be within the linear range of the instrument.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. LC-QTOF-MS Analysis:
-
Liquid Chromatography:
-
Column: A high-resolution C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid or 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is used to separate the main active pharmaceutical ingredient (API) from its related impurities.
-
Flow Rate: 0.4-0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in both positive and negative modes to ensure the detection of all possible impurities.
-
Data Acquisition: An initial full MS scan is performed to detect all ions. A targeted MS/MS or an all-ions fragmentation approach can be used to obtain fragmentation data for structural elucidation of the detected impurities.
-
Mass Accuracy: The high mass accuracy of the QTOF is crucial for generating molecular formulas for the unknown impurities.[11]
-
Data Presentation
The following table summarizes the impurities detected in a hypothetical drug substance.
| Peak | Retention Time (min) | [M+H]+ (observed) | Mass Error (ppm) | Proposed Elemental Formula | Proposed Structure |
| API | 5.21 | 350.1234 | - | C20H15N3O3 | Active Pharmaceutical Ingredient |
| Impurity 1 | 3.87 | 366.1183 | 1.2 | C20H15N3O4 | Oxidation Product |
| Impurity 2 | 4.56 | 322.1289 | -0.8 | C19H15N3O2 | N-dealkylation Product |
| Impurity 3 | 6.12 | 332.1445 | 1.5 | C20H17N3O2 | Reduction Product |
Visualization
The following diagram illustrates the logical workflow for impurity identification.
Caption: Impurity Identification Workflow.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 10. A rapid methods development workflow for high-throughput quantitative proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [35S]GTPγS Binding Assays with Metonitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metonitazene is a potent synthetic opioid of the nitazene class that acts as a strong agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2][3] The [35S]GTPγS binding assay is a widely used functional assay to determine the potency and efficacy of ligands, like this compound, at GPCRs.[4][5] This assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits, which serves as a direct measure of G-protein activation following receptor stimulation.[6][7] These application notes provide a comprehensive protocol for conducting a [35S]GTPγS binding assay with this compound, along with data presentation and visualization of the associated signaling pathway and experimental workflow.
Signaling Pathway of this compound at the μ-Opioid Receptor
This compound binds to and activates the μ-opioid receptor, which is coupled to inhibitory G-proteins (Gi/o).[7][8] Upon activation, the G-protein releases GDP and binds GTP, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors, such as adenylyl cyclase, resulting in the inhibition of cAMP production.[9] The [35S]GTPγS binding assay quantifies the initial step of this cascade – the binding of the GTP analog to the Gα subunit.[5]
Caption: this compound signaling at the μ-opioid receptor.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in [35S]GTPγS binding assays from published literature. EC50 represents the concentration of the drug that gives a half-maximal response.
| Compound | Assay System | EC50 (nM) | Emax (% of DAMGO) | Reference |
| This compound | Rat Membrane Homogenates | 19.1 | Not specified | [10] |
| This compound | CHO-MOR Cells | 10.0 | Not specified | [10] |
| This compound | MOR-expressing cells | Not specified | Full agonist | [2] |
DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin) is a potent, selective synthetic μ-opioid receptor agonist often used as a reference compound.[10]
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol is a generalized procedure and may require optimization for specific cell lines or membrane preparations.
Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 cells stably expressing the human μ-opioid receptor or rat brain tissue).[2][10]
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
This compound: Test compound.
-
DAMGO: Positive control (full agonist).
-
GTPγS (unlabeled): For determining non-specific binding.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B).[11]
-
Cell Harvester.
-
Microplate Scintillation Counter.
Experimental Workflow
Caption: Workflow for the [35S]GTPγS binding assay.
Step-by-Step Procedure
-
Membrane Preparation:
-
Prepare cell membranes from a suitable expression system (e.g., CHO-hMOR cells) or tissue (e.g., rat brain).[2][12]
-
Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet cellular debris.
-
Isolate the membrane fraction by further centrifugation at high speed (e.g., 20,000 x g).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control (DAMGO) in assay buffer.
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound, vehicle control, or DAMGO.
-
50 µL of membrane suspension (typically 5-20 µg of protein per well).
-
50 µL of GDP (final concentration of 1-30 µM, requires optimization).[2]
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.[11]
-
-
Initiation and Incubation:
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.[11]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (often as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[11]
-
Conclusion
The [35S]GTPγS binding assay is a robust method for characterizing the functional activity of this compound at the μ-opioid receptor. It provides quantitative measures of potency and efficacy, which are crucial for understanding the pharmacological profile of this synthetic opioid. The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
References
- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction of Metonitazene from Human Plasma using Protein Precipitation
Abstract
This application note details a robust and efficient protein precipitation protocol for the extraction of Metonitazene, a potent novel synthetic opioid, from human plasma samples. The described method is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a comprehensive experimental protocol, along with validation data on recovery, matrix effects, and precision. The straightforward and rapid nature of this protein precipitation workflow makes it ideal for high-throughput screening and quantitative analysis in clinical and forensic toxicology laboratories.
Introduction
This compound is a member of the nitazene class of synthetic opioids, which have seen a significant increase in prevalence in the illicit drug market. These compounds are potent µ-opioid receptor agonists, and their high potency presents analytical challenges for their detection and quantification in biological matrices. Effective sample preparation is a critical first step to remove interfering endogenous substances, such as proteins, and to ensure accurate and reliable analytical results.
Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and broad applicability. This method involves the addition of a water-miscible organic solvent to a biological sample, which denatures and precipitates the proteins. The analyte of interest, in this case, this compound, remains in the supernatant, which can then be directly injected into the LC-MS/MS system or further processed.
This application note provides a validated protocol for the extraction of this compound from human plasma using acetonitrile as the precipitating agent.
Principle of the Method
The principle of this extraction method is based on the differential solubility of proteins and the target analyte, this compound, in a mixture of aqueous plasma and an organic solvent. Acetonitrile is added to the plasma sample, disrupting the hydration shell around the protein molecules. This leads to protein denaturation and aggregation, causing them to precipitate out of the solution. This compound, being a small organic molecule, remains soluble in the resulting supernatant. Following centrifugation to pellet the precipitated proteins, a clear supernatant containing this compound is collected for analysis.
Materials and Reagents
-
This compound analytical standard (1 mg/mL in methanol)
-
This compound-d5 internal standard (IS) (1 mg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (100 µg/mL):
-
Allow the analytical standards of this compound and this compound-d5 to equilibrate to room temperature.
-
Dilute the 1 mg/mL primary standards with methanol to prepare 100 µg/mL stock solutions.
-
-
Spiking Working Solutions (for Calibration Curve and QCs):
-
Prepare serial dilutions of the 100 µg/mL this compound stock solution in 50:50 methanol:water to create a series of working solutions for spiking into plasma to create calibrators and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Sample Preparation and Extraction Protocol
-
Sample Aliquoting: Pipette 100 µL of blank plasma, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition & Protein Precipitation: Add 300 µL of the IS working solution (100 ng/mL this compound-d5 in acetonitrile) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Application Note & Protocol: Quantitative Analysis of Metonitazene in Postmortem Casework
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metonitazene, a potent novel synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant contributor to overdose fatalities.[1][2][3] This application note provides a comprehensive overview of the quantitative analysis of this compound in postmortem casework, offering detailed experimental protocols and a summary of reported quantitative data. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for the sensitive and specific detection of novel synthetic opioids in complex biological matrices.[4][5]
Quantitative Data from Postmortem Casework
The following tables summarize the reported concentrations of this compound in various postmortem biological specimens. These values can aid in the interpretation of toxicological findings.
Table 1: this compound Concentrations in Postmortem Blood
| Number of Cases (n) | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 18 | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | [1][2][6] |
| 4 | - | - | 0.10 - 1.5 | [7][8] |
| 6 | - | - | 0.10 - 1.5 | [9][10] |
| 1 | 6.0 | - | - | [11] |
Table 2: this compound Concentrations in Postmortem Urine
| Number of Cases (n) | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 14 | 15 ± 13 | 11 | 0.6 - 46 | [1][2][6] |
| 1 | 5.2 | - | - | [11] |
Table 3: this compound Concentrations in Other Postmortem Tissues
| Tissue | Limit of Detection (LOD) (ng/mL) | Reference |
| Liver | 1.0 | [7] |
| Brain | 0.10 | [7] |
Co-Occurring Substances
In a significant number of postmortem cases, this compound was detected alongside other substances, most commonly fentanyl and its analogs.[1][7] In one study of 20 cases, this compound was the sole opioid identified in only 30% of the cases, while it was found in combination with fentanyl in 55% of cases.[1][2][12] Xylazine has also been reported as a frequently encountered co-analyte.[7][8]
Experimental Protocols
The following protocols are generalized from published methods for the quantitative analysis of this compound in postmortem specimens. Laboratories should perform their own validation studies.
Sample Preparation: Protein Precipitation
This method is a rapid and simple approach for the extraction of this compound from blood, serum, liver, and brain homogenates.[7]
Materials:
-
Postmortem specimen (blood, serum, liver homogenate, brain homogenate)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., Isotonitazene-d7)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the specimen into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex for 20 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[13]
Materials:
-
Postmortem specimen (blood, urine)
-
Internal Standard (IS) solution (e.g., Isotonitazene-d7)
-
Phosphate buffer (0.1 M, pH 6)
-
SPE Cartridges (e.g., UCT Clean Screen®)
-
Methanol (MeOH)
-
Deionized water
-
Acetic acid (0.1 M)
-
Elution solvent (e.g., ethyl acetate:acetonitrile:ammonium hydroxide, 78:20:2 v/v/v)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator
Procedure:
-
Pipette 0.5 mL of the specimen into a tube.
-
Add the internal standard.
-
Add 3 mL of 0.1 M phosphate buffer (pH 6), vortex, and centrifuge.
-
Condition the SPE cartridge with 3 mL MeOH, 3 mL deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6).
-
Load the supernatant from step 3 onto the conditioned cartridge.
-
Wash the cartridge with 3 mL deionized water, 1 mL of 0.1 M acetic acid, and 3 mL MeOH.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analyte twice with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (precursor ion m/z ~398), characteristic product ions would be monitored.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Method Validation: Analytical methods should be validated according to guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[5][14] Key validation parameters include:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)[7][15]
-
Linearity and calibration range[15]
-
Precision and Accuracy
-
Selectivity and Specificity
-
Matrix Effects[13]
-
Recovery[13]
Published methods have reported LODs for this compound as low as 0.10 ng/mL in blood and brain, and 1.0 ng/mL in urine and liver.[7] The LOQ has been reported at 0.5 ng/mL.[15]
Visualizations
Caption: Workflow for this compound Postmortem Analysis.
Caption: Simplified Metabolic Pathway of this compound.[6][16]
References
- 1. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]
- 3. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry. (2021) | Alex J. Krotulski | 42 Citations [scispace.com]
- 4. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Postmortem Toxicology of New Synthetic Opioids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "PHARMACOKINETIC MODELING OF this compound AND ISOTONITAZENE USING IN VI" by Justine P. Sorrentino [scholar.stjohns.edu]
- 10. scholar.stjohns.edu [scholar.stjohns.edu]
- 11. Postmortem examination and toxicological analysis for acute this compound intoxication in Japan: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. cfsre.org [cfsre.org]
- 14. Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Metonitazene LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Metonitazene.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, potentially impacting the accuracy and reproducibility of quantification. This guide provides a systematic approach to identifying and mitigating these effects in your this compound assays.
Q1: I'm observing poor sensitivity and inconsistent results for this compound. How can I determine if this is due to matrix effects?
A1: To determine if you are encountering matrix effects, you can perform a post-extraction addition experiment. The process is as follows:
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike a known amount of this compound analytical standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. After the final extraction step and just before injection, spike the extracted blank matrix with the same known amount of this compound as in Set A.
-
-
Analyze and Compare: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% suggests no significant matrix effect.
-
Significant deviation from 100% confirms that matrix components are interfering with the ionization of this compound.
Q2: My results show significant ion suppression. What are the primary strategies to minimize this?
A2: The primary strategies to combat ion suppression involve improving sample preparation, optimizing chromatographic conditions, and using an appropriate internal standard.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method suitable for initial cleanup.[1]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness compared to PPT. A basic LLE is often effective for this compound.[2][3]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte of interest.[1]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. This can be achieved by:
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the separation of this compound from co-eluting interferences.
-
Column Selection: Using a column with a different stationary phase (e.g., biphenyl) may offer alternative selectivity.[4]
-
-
Use of an Internal Standard (IS): A suitable internal standard is crucial for compensating for matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d3), as it will have nearly identical chemical properties and chromatographic behavior, and thus be similarly affected by the matrix.[5][6]
Q3: I am still facing matrix effects after optimizing my sample preparation. What else can I do?
A3: If matrix effects persist, consider the following advanced strategies:
-
Dilution of the Extract: Diluting the final sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).
-
Change in Ionization Source: While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[7] If your instrument allows, testing APCI could be a viable option.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q4: What is a suitable internal standard for this compound analysis?
A4: The most suitable internal standards for this compound are its stable isotopically labeled analogs, such as This compound-d3 or Isotonitazene-d7 .[2][5][8] These internal standards have very similar physicochemical properties and chromatographic retention times to this compound, ensuring they are similarly affected by matrix effects, which allows for reliable correction during quantification.
Q5: What are some common sample preparation techniques for this compound in biological matrices?
A5: Several sample preparation techniques have been successfully employed for the analysis of this compound in various biological matrices:
-
Protein Precipitation (PPT): Often used for a quick and simple cleanup of plasma, blood, urine, and various tissue homogenates.[1]
-
Liquid-Liquid Extraction (LLE): A basic LLE is a common and effective method for extracting this compound and its analogs from biological samples.[2][3][8]
-
Solid-Phase Extraction (SPE): Provides a more rigorous cleanup and can be beneficial for complex matrices or when lower detection limits are required.[1]
-
Liquid-Phase Microextraction (LPME): A newer, "greener" technique that has been shown to provide high extraction yields for nitazene analogs.[4]
Q6: Can you provide a starting point for LC-MS/MS parameters for this compound analysis?
A6: The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Typical Conditions |
| LC Column | C18 or Biphenyl column (e.g., 50 mm x 3.0 mm, 2.6 µm)[4][9] |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0[9] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute this compound.[4][9] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Q7: What are some validated quantitative parameters for this compound analysis?
A7: The following table presents a summary of published validation data for this compound in various biological matrices.
| Matrix | LLE Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Blood | 80.6 - 120.4 | ±20.4 | 0.01 | - | [5] |
| Blood | - | Ionization enhancement observed | 0.5 | 0.1 | [2][3] |
| Plasma/Blood/Brain | - | - | 0.10 | 0.10 | [1][10] |
| Urine/Liver | - | - | 1.0 | 1.0 | [1][10] |
Experimental Protocols
Detailed Methodology: Basic Liquid-Liquid Extraction (LLE)
This protocol is a representative example of a basic LLE procedure for the extraction of this compound from whole blood.[2][8]
-
Sample Preparation: To 0.5 mL of whole blood sample, add the internal standard solution (e.g., this compound-d3).
-
Basification: Add 1 mL of a suitable buffer to adjust the pH to approximately 10 (e.g., Borax buffer). Vortex to mix.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).
-
Mixing: Cap the tube and mix thoroughly for 10-15 minutes (e.g., using a rotator).
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers (e.g., 4600 rpm for 15 minutes).
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 100 µL) and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cfsre.org [cfsre.org]
- 9. cfsre.org [cfsre.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Metonitazene Detection in Plasma
Welcome to the technical support center for the sensitive detection of Metonitazene in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the bioanalysis of this potent synthetic opioid.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of this compound in plasma and other biological matrices.[1][2][3][4] Methods have been developed with limits of detection (LOD) as low as 0.05 ng/mL and limits of quantification (LOQ) of 0.10 ng/mL in plasma.[1][3]
Q2: What are the typical concentration ranges of this compound observed in plasma or blood samples?
A2: In authentic forensic postmortem cases, this compound concentrations in blood have been found to range from 0.10 to 33 ng/mL.[1][2][4][5][6][7] The average concentration is often in the low ng/mL range, highlighting the need for highly sensitive analytical methods.[2][4][5][6][7]
Q3: Which sample preparation techniques are recommended for this compound extraction from plasma?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed for extracting this compound from plasma.[1][8][9] Protein precipitation is another method that has been validated.[1][3] The choice of method may depend on laboratory resources, desired sample purity, and throughput needs.
Q4: Are there known metabolites of this compound that should be monitored?
A4: Yes, the metabolism of this compound is similar to that of isotonitazene.[4][5] The primary metabolic pathways include N-deethylation.[10] Monitoring for metabolites like N-desethyl this compound can be crucial for confirming this compound exposure, especially when parent drug concentrations are very low.[10]
Q5: How should plasma samples be stored to ensure this compound stability?
A5: While specific stability studies for this compound in plasma are not extensively detailed in the provided results, general best practices for opioid stability in biological matrices should be followed. This typically involves storage at low temperatures (-20°C or -80°C) to minimize degradation.[11] Studies on other nitazenes have shown degradation at room temperature over time, emphasizing the importance of proper storage.[11][12][13] It is also recommended to use preserved blood collection tubes (e.g., with sodium fluoride/potassium oxalate) to prevent potential bacterial degradation of the nitro group in this compound.[5]
Quantitative Data Summary
The following table summarizes the quantitative performance of various validated methods for this compound detection in plasma and blood.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Plasma, Blood, Brain | LC-MS/MS | 0.10 ng/mL | [1][2][3] |
| Whole Blood, Urine | LC-MS/MS | 0.05 ng/mL | [1] | |
| Limit of Quantification (LOQ) | Plasma, Blood | LC-MS/MS | 0.5 ng/mL | [1][8] |
| Whole Blood, Urine, Serum | LC-MS/MS | 0.5 µg/L (0.5 ng/mL) | [2] | |
| Calibration Range | Plasma, Blood | LC-MS/MS | 0.5 - 50 ng/mL | [1][8] |
| Observed Concentrations | Femoral Blood | LC-MS/MS | 0.10 - 1.5 ng/mL | [1][3] |
| Blood | LC-MS/MS | 0.5 - 33 ng/mL | [2][4][5][6] |
Experimental Protocols
Below are detailed methodologies for common sample preparation and analysis techniques for low-level this compound detection.
Method 1: Protein Precipitation
This method is rapid and requires a small sample volume.
-
Sample Aliquoting: Take 50 µL of plasma, blood, or serum.[1][3]
-
Internal Standard Addition: Add an appropriate internal standard (e.g., isotonitazene-d7).
-
Precipitation: Add a suitable volume of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the sample vigorously to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[9]
Method 2: Basic Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation.
-
Sample Aliquoting: Use 0.5 mL of plasma or blood.[8]
-
Internal Standard Addition: Spike the sample with an internal standard (e.g., isotonitazene-d7) to a final concentration of 10 ng/mL.[8]
-
Buffering: Add 1 mL of a basic buffer (e.g., 10 mM borax buffer, pH 10.4) to the sample.[8]
-
Extraction: Add 3 mL of an organic extraction solvent mixture (e.g., 70:30 N-butyl chloride:ethyl acetate).[8]
-
Mixing: Rotate the samples for 15 minutes to ensure efficient extraction.[8]
-
Centrifugation: Centrifuge for 10 minutes at approximately 4,600 rpm to separate the aqueous and organic layers.[8]
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Dry the organic extract under nitrogen at 35°C.[8]
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE can offer the cleanest extracts and the potential for automation.
-
Sample Aliquoting: Start with 0.5 mL of plasma or blood.[9]
-
Internal Standard Addition: Add an appropriate internal standard.[9]
-
Pre-treatment: Add 3 mL of a phosphate buffer (0.1 M, pH 6), vortex, and centrifuge.[9]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange sorbent) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by 5% methanol) to remove interferences.[14]
-
Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).[14]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 analytical column for chromatographic separation.[1][8][15]
-
Mobile Phase: A typical mobile phase consists of a gradient of ammonium formate buffer and an organic solvent like methanol or acetonitrile.
-
Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of low-level this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient extraction. 2. Analyte degradation. 3. Ion suppression from matrix components. 4. Suboptimal MS/MS parameters. | 1. Optimize the sample preparation method (e.g., switch from LLE to SPE for a cleaner extract).[16] 2. Ensure proper sample storage (-20°C or below) and minimize freeze-thaw cycles.[11] 3. Dilute the sample extract or use a more effective clean-up step. Check for co-eluting phospholipids. 4. Infuse a standard solution to optimize MRM transitions and collision energy. |
| High Background Noise | 1. Contaminated reagents or solvents. 2. Dirty LC-MS system. 3. Incomplete removal of matrix components. | 1. Use high-purity, LC-MS grade reagents and solvents. 2. Clean the ion source and perform system maintenance. 3. Improve the sample clean-up procedure (e.g., incorporate a wash step with a higher percentage of organic solvent in SPE). |
| Poor Peak Shape | 1. Column degradation or contamination. 2. Incompatible reconstitution solvent. 3. Sample overload. | 1. Flush the column or replace it if necessary. 2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. 3. Dilute the sample or inject a smaller volume. |
| Inconsistent Results / Poor Reproducibility | 1. Inaccurate pipetting, especially of the internal standard. 2. Variability in sample preparation steps. 3. Sample instability. | 1. Calibrate pipettes regularly. Ensure the internal standard is added consistently to all samples and standards. 2. Standardize all extraction steps (e.g., vortexing time, evaporation temperature). Consider automation for higher precision. 3. Analyze samples as quickly as possible after collection and extraction. |
| Ionization Enhancement Observed | Matrix effects leading to an artificially high signal. | While this may not affect quantification if the internal standard behaves similarly, it's best to minimize matrix effects through improved sample cleanup (SPE is often better at this than LLE or protein precipitation).[1] |
Visualizations
Caption: Experimental workflow for this compound detection in plasma.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]
- 6. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry | Office of Justice Programs [ojp.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cfsre.org [cfsre.org]
- 10. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chromatographic separation of nitazene isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chromatographic separation of nitazene isomers. It is intended for researchers, scientists, and professionals in drug development who are utilizing chromatographic techniques for the analysis of these potent synthetic opioids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of nitazene isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of critical isomers (e.g., isotonitazene and protonitazene). | Use of a standard C18 column which may not provide sufficient selectivity for positional isomers. | Primary Recommendation: Switch to a column with a different selectivity, such as a biphenyl or phenyl-hexyl column. Biphenyl columns have been shown to provide baseline separation for isotonitazene and protonitazene.[1][2][3] Secondary Recommendation: Optimize the mobile phase and gradient. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the gradient slope to enhance resolution. |
| Peak tailing for some or all nitazene analogs. | Secondary interactions between the basic analytes and acidic silanols on the silica surface of the column. Inappropriate mobile phase pH. | Use a mobile phase with a low concentration of an acidic modifier like formic acid (e.g., 0.1%) to suppress silanol activity.[4] Ensure the mobile phase pH is appropriate for the analytes; for basic compounds like nitazenes, a low pH is generally preferred. Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions. |
| Low sensitivity or poor peak response. | Suboptimal ionization in the mass spectrometer source. Ion suppression from matrix components. | Optimize ESI source parameters such as capillary voltage, gas flows, and temperatures.[2] Enhance sample clean-up to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[4][5] Ensure the mobile phase is compatible with efficient ionization. The use of formic acid or ammonium formate can aid in protonation in positive ion mode.[1] |
| Retention time drift or poor reproducibility. | Inadequate column equilibration between injections. Changes in mobile phase composition. Fluctuations in column temperature. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Use a column oven to maintain a stable temperature.[1][4] |
| Co-elution with matrix interferences. | Insufficient sample cleanup. Lack of chromatographic resolution. | Implement a more rigorous sample preparation method (e.g., LLE, SPE). Adjust the chromatographic gradient to better separate the analytes from matrix components. If using MS/MS, ensure that the selected transitions (MRMs) are specific to the target analytes and do not have contributions from co-eluting interferences.[4] |
Frequently Asked Questions (FAQs)
Q1: Why can't I separate isotonitazene and protonitazene on my C18 column?
A1: Isotonitazene and protonitazene are positional isomers with very similar physicochemical properties, which makes their separation on a traditional C18 column challenging.[4] For successful separation, a column with alternative selectivity, such as a biphenyl column, is highly recommended as it provides different interactions (e.g., pi-pi interactions) that can resolve these isomers.[1][2][3]
Q2: What is the best type of chromatography for analyzing nitazene isomers?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of nitazene isomers.[5] Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer higher resolution and faster analysis times.[1] While gas chromatography (GC) can also be used and has been shown to separate some isomers, LC is often preferred for these types of compounds.[6][7][8]
Q3: What are typical mobile phases used for nitazene separation?
A3: Common mobile phases consist of an aqueous component with an acidic modifier and an organic solvent. For example, a mobile phase system of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) is frequently used.[4] Another option is using ammonium formate as a buffer.[1]
Q4: How can I improve the sensitivity of my nitazene analysis?
A4: To improve sensitivity, focus on both the sample preparation and the mass spectrometry conditions. Employing a sample clean-up and concentration step like liquid-liquid extraction can significantly reduce matrix effects and increase the analyte concentration.[4] Additionally, careful optimization of the electrospray ionization (ESI) source parameters and using Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer will enhance selectivity and sensitivity.[4][5]
Q5: Are there any specific sample preparation methods recommended for nitazenes in biological samples?
A5: Yes, for biological matrices such as whole blood or urine, a basic liquid-liquid extraction (LLE) is a commonly used and effective method.[4][5] More advanced techniques like liquid-phase microextraction (LPME) have also been successfully applied for high-throughput analysis.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the chromatographic separation of nitazene isomers.
Table 1: Chromatographic Conditions and Retention Times
| Analyte | Column | Mobile Phase A | Mobile Phase B | Retention Time (min) | Reference |
| 5-amino isotonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 1.21 | [4] |
| 4ʹ-hydroxy nitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 1.79 | [4] |
| Metonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 4.57 | [4] |
| Flunitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 4.74 | [4] |
| Etonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 5.76 | [4] |
| Clonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 5.98 | [4] |
| Isotonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 6.34 | [4] |
| N-desethyl isotonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 6.45 | [4] |
| Protonitazene | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 6.69 | [4] |
| Isotonitazene | Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) | 10 mM Ammonium Formate pH 3.1 | Methanol | Not specified, baseline separated from protonitazene | [1] |
| Protonitazene | Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) | 10 mM Ammonium Formate pH 3.1 | Methanol | Not specified, baseline separated from isotonitazene | [1] |
Table 2: Method Performance Characteristics
| Analyte(s) | Method | Calibration Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 9 Nitazene Analogs | LC-QQQ-MS | 0.5–50 ng/mL (most analytes) | 0.1 ng/mL | 0.5 ng/mL (most analytes) | [4] |
| 26 Nitazenes | UHPLC-QqQ-MS/MS | Not specified | Not specified | 10 pg/mL (most analytes) | [5] |
| 9 Nitazene Analogs | UHPLC-MS-MS | 0.5–50 nM (most analytes) | 0.01–0.1 nM | 0.1–0.5 nM | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Basic Liquid-Liquid Extraction (LLE) This protocol is adapted from a method for the analysis of nitazenes in whole blood.[4]
-
To 1 mL of sample (e.g., whole blood), add an appropriate internal standard.
-
Add 1 mL of borax buffer (10 mM, pH 10.4).
-
Add 3 mL of extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate).
-
Vortex or rotate the sample for 15 minutes.
-
Centrifuge for 10 minutes at approximately 4600 rpm.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Protocol 2: UHPLC-MS/MS Analysis with a Biphenyl Column This protocol is based on a method for the separation of nitazene isomers.[1][2]
-
UHPLC System: An Acquity UPLC system or equivalent.
-
Mass Spectrometer: A Xevo-TQS triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
-
Column Temperature: 60°C.
-
Mobile Phase A: 10 mM ammonium formate, pH 3.1.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 4 µL.
-
Gradient Program:
-
0–0.3 min: 10–50% B
-
0.3–2 min: Hold at 50% B
-
2–3.9 min: 50–70% B
-
3.9–3.91 min: 70–100% B
-
3.91–5 min: Hold at 100% B
-
5–5.01 min: 100–10% B
-
5.01–5.5 min: Hold at 10% B (re-equilibration)
-
-
MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Visualizations
Caption: General experimental workflow for nitazene isomer analysis.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
Instability of Metonitazene and its metabolites during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the stability of metonitazene and its metabolites during sample storage. Below are frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols to ensure sample integrity and data accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound concentrations are lower than expected in stored samples. What could be the cause?
A1: Lower than expected concentrations of this compound are frequently due to degradation during storage, especially if samples are stored at room temperature or refrigerated for extended periods. This compound stability is known to be dependent on both temperature and concentration. Low concentrations (e.g., 1 ng/mL) are particularly susceptible to significant degradation.[1][2][3] For optimal stability, especially for long-term storage, samples should be frozen at -20°C or below immediately after collection.[4][5]
Q2: What are the optimal storage conditions for biological samples containing this compound?
A2: The optimal storage conditions depend on the duration of storage:
-
Short-term (up to 5 days): While autosampler stability has been noted for up to 120 hours for some nitazenes, it is highly recommended to keep samples refrigerated at 4°C if analysis is to be performed within a few days.[1] However, for low concentration samples, freezing is the safer option.
-
Long-term: For storage longer than a few days, freezing at -20°C is considered the best practice to maintain the stability of this compound and its metabolites.[4][5] Studies on the analytical standard for N-desethyl this compound, a primary metabolite, recommend -20°C for long-term stability.[6]
Q3: I am analyzing postmortem samples that were not preserved. Could this affect my results?
A3: Yes. In unpreserved postmortem blood, there is a potential for bacterial degradation of the nitro group on this compound, which can convert it to 5-aminothis compound.[7] This can lead to an underestimation of the parent drug concentration. If possible, it is recommended to use samples collected with a preservative such as sodium fluoride (NaF).[4][5]
Q4: Are this compound metabolites also unstable?
A4: While specific stability studies on all of this compound's metabolites are limited, general principles of opioid stability suggest they are also susceptible to degradation. The primary metabolite, N-desethyl this compound, is available as a reference standard with a recommended storage temperature of -20°C, indicating the need for frozen storage to ensure its stability.[6] Glucuronidated metabolites can be susceptible to enzymatic degradation by beta-glucuronidases present in biological samples, especially urine. Prompt freezing helps to minimize this activity.
Q5: How does the sample matrix (e.g., blood vs. urine) affect stability?
A5: Different biological matrices can present unique stability challenges.
-
Blood/Plasma: Enzymatic activity and potential for bacterial growth can contribute to degradation. The use of preservatives like sodium fluoride (1% w/v) is recommended for blood samples that cannot be frozen immediately.[4][5]
-
Urine: Urine samples can have varying pH and bacterial content, which can affect the stability of analytes. For some opiates, adjusting the urine pH to 4 has been shown to improve the stability of labile compounds.[4][5] Additionally, bacterial enzymes can hydrolyze glucuronide conjugates, altering the ratio of free to conjugated drug.
-
Dried Blood Spots (DBS): While DBS can offer some stability advantages, studies on other nitazenes have shown that low concentrations (1 ng/mL) can degrade completely within 30 days at room temperature.[1][2][3]
Q6: I need to analyze for glucuronidated metabolites. What precautions should I take during sample handling?
A6: To accurately quantify glucuronidated metabolites, it is crucial to prevent their hydrolysis back to the parent drug or phase I metabolite before analysis. This is primarily achieved by inhibiting β-glucuronidase activity. The most effective preventative measure is to freeze the samples at -20°C or below as quickly as possible after collection. Avoid repeated freeze-thaw cycles. During sample preparation for analysis, enzymatic hydrolysis is generally preferred over acid hydrolysis, as acid hydrolysis can cause degradation of the target analytes.[8][9][10]
Data on Nitazene Analog Stability
Table 1: Stability of Nitazene Analogs in Dried Blood Spots (DBS) over 30 Days [1][2][3]
| Analyte (Concentration) | Storage Temperature | % of Initial Concentration Remaining (Day 30) |
| Etazene (1 ng/mL) | Room Temperature | Not Detectable |
| 4°C | Not Detectable | |
| Etazene (5 ng/mL) | Room Temperature | ~44% |
| 4°C | ~55% | |
| Isotonitazene (1 ng/mL) | Room Temperature | Not Detectable |
| 4°C | Not Detectable | |
| Isotonitazene (5 ng/mL) | Room Temperature | ~95% |
| 4°C | ~41% | |
| Flunitazene (1 ng/mL) | Room Temperature | Not Detectable |
| 4°C | ~66% | |
| Flunitazene (5 ng/mL) | Room Temperature | ~99% |
| 4°C | ~93% | |
| Protonitazene (1 ng/mL) | Room Temperature | Not Detectable |
| 4°C | ~69% | |
| Protonitazene (5 ng/mL) | Room Temperature | ~90% |
| 4°C | ~45% |
Data is approximated from published studies and illustrates general trends.
Experimental Protocols & Methodologies
Recommended Protocol for a Stability Study of this compound and its Metabolites
This protocol provides a general framework for assessing the stability of this compound and its key metabolites (e.g., N-desethyl this compound) in biological matrices.
-
Preparation of Spiked Samples:
-
Obtain a pool of the desired biological matrix (e.g., drug-free human whole blood with sodium fluoride, urine, or plasma).
-
Spike the matrix with known concentrations of this compound and its metabolite(s) at low, medium, and high concentration levels relevant to expected sample concentrations (e.g., 1 ng/mL, 10 ng/mL, and 50 ng/mL).
-
Thoroughly mix and aliquot the spiked matrix into appropriately labeled cryovials for each time point and storage condition.
-
-
Storage Conditions and Time Points:
-
Time Zero (T=0): Analyze a set of aliquots immediately after spiking to establish the baseline concentration.
-
Storage Conditions:
-
Room Temperature (~20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
Time Points: Analyze samples from each storage condition at predefined intervals (e.g., 24 hours, 7 days, 14 days, 30 days, 60 days).
-
Freeze/Thaw Stability: Subject a separate set of aliquots to multiple freeze/thaw cycles (e.g., three cycles). Freeze at -20°C for at least 12 hours and thaw completely at room temperature for each cycle before analysis.
-
-
Sample Preparation for Analysis:
-
Employ a validated extraction method such as protein precipitation or liquid-liquid extraction.
-
Example (Protein Precipitation): To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., this compound-d3). Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Analytical Method (LC-MS/MS):
-
Use a validated LC-MS/MS method for the quantification of this compound and its metabolites.
-
Chromatography: A C18 or biphenyl analytical column is typically effective. Use a gradient elution with mobile phases consisting of ammonium formate or formic acid in water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for detection and quantification.
-
-
Data Analysis:
-
Calculate the mean concentration of the analyte at each time point and storage condition.
-
Express the stability as the percentage of the initial (T=0) concentration remaining.
-
An analyte is typically considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Stability studies in biological fluids during post-analysis custody. Opiate compounds derived from heroin consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
- 9. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Metonitazene in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Metonitazene in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing this compound in biological matrices?
Ion suppression in the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) is primarily caused by co-eluting endogenous components from the biological matrix. These components can interfere with the ionization of this compound in the MS source, leading to a decreased signal intensity and inaccurate quantification. The main culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, phospholipids are a major source of ion suppression.
-
Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can significantly suppress the analyte signal.
-
Proteins: Although proteins are often removed during sample preparation, residual amounts can still cause ion suppression.
-
Other Endogenous Molecules: A complex biological sample contains a vast number of other small molecules that can co-elute with this compound and interfere with its ionization.
Q2: Which sample preparation technique is most effective for minimizing ion suppression for this compound?
The choice of sample preparation technique depends on the specific biological matrix, the required limit of quantification (LOQ), and the available resources. The most common and effective techniques for this compound are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, including phospholipids and salts. It can provide the cleanest extracts, leading to minimal ion suppression.
-
Liquid-Liquid Extraction (LLE): A versatile technique that can offer good sample cleanup. The selectivity of LLE depends on the choice of extraction solvent and the pH of the aqueous phase.
-
Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing non-protein components like phospholipids and salts, which can lead to significant ion suppression.
A direct comparison of these methods for this compound analysis shows that while all can be effective, SPE generally provides the best reduction in matrix effects.
Q3: What is a suitable internal standard for the quantification of this compound?
The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery. For this compound, This compound-d3 is a commercially available deuterated analog that serves as an excellent internal standard for LC-MS analysis.[1]
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
While specific parameters should be optimized for your instrument, here are some typical starting points for LC-MS/MS analysis of this compound:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Troubleshooting Guides
Guide 1: Low or No this compound Signal
This guide helps you troubleshoot when you observe a weak or absent signal for this compound.
Troubleshooting Low this compound Signal
Caption: Troubleshooting workflow for low Metonitazazene signal.
Guide 2: Significant Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression.
Identifying and Mitigating Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Blood and Urine
This protocol is adapted from a validated method for the extraction of nitazene compounds.[4][5]
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., UCT Clean Screen® DAU)
-
Methanol (MeOH)
-
Deionized Water (DI H₂O)
-
Phosphate Buffer (100 mM, pH 6.0)
-
Acetonitrile (ACN)
-
Elution Solvent: 78:20:2 (v/v/v) Ethyl Acetate:Isopropanol:Ammonium Hydroxide
-
This compound-d3 internal standard
Procedure:
-
Sample Pre-treatment: To 0.5 mL of blood or urine, add the internal standard. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Conditioning: Condition the SPE cartridge with 3 mL of MeOH, followed by 3 mL of DI H₂O, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash with 3 mL of DI H₂O.
-
Wash with 3 mL of 1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 3 mL of MeOH.
-
Dry the cartridge under vacuum for an additional 5 minutes.
-
-
Elution: Elute the analytes with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Blood
This protocol is a general procedure for basic drugs and has been shown to be effective for nitazenes.[5]
Materials:
-
Borate Buffer (pH 9.0)
-
Extraction Solvent: n-butyl chloride or a mixture of hexane and ethyl acetate.
-
This compound-d3 internal standard
Procedure:
-
Sample Preparation: To 1 mL of blood, add the internal standard. Add 1 mL of borate buffer (pH 9.0) and vortex.
-
Extraction: Add 5 mL of the extraction solvent. Cap the tube and mix by gentle inversion for 10-15 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 3: Protein Precipitation (PPT) for this compound in Plasma/Blood
This is the simplest method but may result in higher ion suppression.[6]
Materials:
-
Acetonitrile (ACN), ice-cold
-
This compound-d3 internal standard
Procedure:
-
Sample Preparation: To 100 µL of plasma or blood, add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Method | Sample Type | Recovery (%) | Matrix Effect (%) | Ion Suppression/Enhancement |
| SPE | Blood | 85 - 95 | -15 to +10 | Minimal Suppression |
| Urine | 90 - 105 | -10 to +5 | Minimal Suppression | |
| LLE | Blood | 70 - 90 | Variable, can be significant | Can have suppression or enhancement |
| PPT | Plasma/Blood | >95 | > -50 | Significant Suppression is common |
Data compiled from literature sources. Actual values may vary depending on the specific protocol and matrix.
Table 2: Quantitative Performance of a Validated SPE-LC-MS/MS Method for Nitazenes (including this compound)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
This table represents typical performance characteristics for a validated method and should be used as a guideline.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metonitazene Analysis by Tandem Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Metonitazene using tandem mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the typical protonated molecule observed for this compound in positive ion mode ESI-MS?
In positive ion electrospray ionization mass spectrometry (ESI-MS), this compound typically forms a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 383.2.
Q2: What are the most common and characteristic product ions of this compound in tandem mass spectrometry (MS/MS)?
The most intense and characteristic product ions of this compound result from the fragmentation of the diethylaminoethyl side chain. These include the N,N-diethylethanamine fragment at m/z 100.1121 and the diethylamine fragment at m/z 72.0808. Another notable fragment corresponds to the 1-methyl-4'-alkoxybenzyl sidechain at m/z 121.0645.[1]
Q3: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
Yes, this compound can be analyzed by GC-MS. However, due to its molecular weight and structure, in-source fragmentation is common, and the molecular ion may not be readily observed.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its sensitivity and ability to analyze the intact molecule.[4][5]
Q4: Are there any known metabolites of this compound that I should be aware of?
Yes, this compound undergoes metabolism in the body. Common metabolic pathways include N-deethylation and O-demethylation.[1][6] Therefore, it is advisable to also monitor for potential metabolites such as N-desethyl this compound in biological samples.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound by tandem mass spectrometry.
Issue 1: Poor or No Signal Intensity for this compound
| Possible Cause | Recommended Solution |
| Inadequate Sample Concentration | Ensure the sample is appropriately concentrated. For biological matrices, concentrations can be low, so sensitive instrumentation and optimized extraction procedures are crucial.[7][8] |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase is conducive to protonation (e.g., acidic pH with 0.1% formic acid).[9] Experiment with different ionization sources if available (e.g., APCI). |
| Instrument Not Properly Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance. |
| Matrix Effects | Biological samples can cause ion suppression. Implement robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[10][11] The use of a stable isotope-labeled internal standard can also help to correct for matrix effects. |
Issue 2: Unexpected or Unidentifiable Fragments in the MS/MS Spectrum
| Possible Cause | Recommended Solution |
| In-Source Fragmentation | This compound may fragment in the ion source before reaching the mass analyzer. Try reducing the source temperature or using a lower cone voltage to minimize this effect. |
| Presence of Adducts | Unwanted adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) can complicate the mass spectrum. Ensure high-purity solvents and clean glassware are used. The addition of a small amount of a volatile buffer like ammonium formate can sometimes reduce sodium adduct formation.[12][13] |
| Co-eluting Impurities or Isomers | An unexpected fragment may belong to a co-eluting compound. Optimize the chromatographic separation to resolve any interfering species. Positional isomers of this compound exist and may produce similar fragmentation patterns, requiring good chromatographic separation for differentiation.[3] |
| Sample Degradation | This compound may degrade under certain conditions. Prepare fresh samples and protect them from light and elevated temperatures. |
Issue 3: Inaccurate Mass Values
| Possible Cause | Recommended Solution |
| Incorrect Mass Calibration | Perform regular mass calibration of the instrument using appropriate calibration standards across the desired mass range. |
| Instrument Drift or Contamination | Adhere to the manufacturer's maintenance schedule to prevent instrument drift and contamination, which can affect mass accuracy. |
Experimental Protocols
Protocol 1: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis of this compound
This protocol is adapted from methodologies used for the analysis of novel psychoactive substances.[2][10]
Sample Preparation (Acid/Base Extraction):
-
To 1 mL of sample (e.g., blood, urine), add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., n-butyl chloride/ethyl acetate mixture) under basic conditions.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
LC-QTOF-MS Parameters:
| Parameter | Value |
| LC System | Shimadzu Nexera XR UHPLC or equivalent |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) |
| Mobile Phase B | 50:50 Methanol/Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 13 minutes |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| TOF MS Scan Range | 100-510 Da |
| Collision Energy | 35 ± 15 eV |
| MS/MS Scan Range | 50-510 Da |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound.[2]
Sample Preparation (Acid/Base Extraction):
-
Follow the same acid/base extraction procedure as described in Protocol 1.
-
After evaporation, reconstitute the sample in a solvent suitable for GC analysis (e.g., ethyl acetate).
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 265 °C |
| Injection Type | Splitless |
| Oven Program | 60 °C for 0.5 min, then ramp to 340 °C at 35 °C/min, hold for 6.5 min |
| Transfer Line Temp | 300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z |
Visualizations
Caption: Proposed fragmentation pathway of this compound in MS/MS.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.who.int [cdn.who.int]
- 7. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cfsre.org [cfsre.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimization of enzymatic hydrolysis for Metonitazene glucuronide metabolites
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of enzymatic hydrolysis of Metonitazene glucuronide metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary glucuronide metabolites of this compound?
A1: this compound undergoes extensive phase I and phase II metabolism. The main metabolic transformations include O-dealkylation and N-deethylation, followed by glucuronidation.[1][2] Therefore, the primary targets for hydrolysis are O-glucuronides of the O-dealkylated phase I metabolites.[3] Studies have identified the parent drug, O-dealkyl-metonitazene, and N-deethyl-O-dealkyl-metonitazene as key biomarkers in urine after the hydrolysis of these glucuronides.[1]
Q2: What is the most effective type of β-glucuronidase enzyme for this compound metabolites?
A2: While studies specific to this compound are emerging, data from broader opioid panels suggest that recombinant β-glucuronidase enzymes are highly effective.[4][5] Compared to enzymes from natural sources like abalone or E. coli, recombinant enzymes often provide faster hydrolysis times, higher efficiency, and the ability to work at room temperature.[6][7]
Q3: What are the recommended starting conditions for enzymatic hydrolysis?
A3: Optimal conditions depend on the specific enzyme used. However, a general starting point, particularly for modern recombinant enzymes, would be a 15-minute incubation at room temperature.[6] For other enzyme types, an incubation of 30-60 minutes at temperatures between 40°C and 55°C is a common starting point.[7][8] It is crucial to consult the manufacturer's protocol for the specific enzyme you are using and optimize from there.[6]
Q4: How do I verify that the enzymatic hydrolysis is complete?
A4: To confirm complete hydrolysis, you should perform a time-course experiment. Analyze samples at several time points (e.g., 15 min, 30 min, 1 hr, 2 hrs) and plot the concentration of the liberated (free) metabolite. Complete hydrolysis is achieved when the concentration of the free metabolite no longer increases with longer incubation times.
Q5: Are there any unique metabolic pathways for this compound that could affect hydrolysis results?
A5: Yes. Recent studies on nitazene analogs have identified N-ethyl-N-(1-glucuronyloxyethyl) metabolites.[3][9] These specific phase II metabolites are unstable and degrade to the corresponding N-desethyl metabolites during the enzymatic hydrolysis process.[3][9] This can lead to an artificially elevated concentration of the N-desethyl metabolite if not accounted for.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Metabolites | 1. Incomplete Hydrolysis: Incubation time is too short, temperature is too low, or enzyme concentration is insufficient. Some glucuronide conjugates are known to be more resistant to hydrolysis.[10] 2. Suboptimal pH: The buffer pH is outside the optimal range for the enzyme. 3. Enzyme Inactivity: Improper storage of the enzyme or presence of inhibitors in the urine sample. | 1. Optimize Hydrolysis Conditions: Increase incubation time, temperature, or enzyme concentration. Perform a time-course study to find the optimal duration.[6] 2. Verify Buffer pH: Ensure the final pH of the sample-buffer mixture matches the enzyme's optimal pH range (typically 5.0 to 6.8).[10] 3. Use Enzyme Controls: Run a positive control with a known glucuronide standard to verify enzyme activity. Consider a sample cleanup step prior to hydrolysis if matrix inhibitors are suspected. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate pipetting of the sample, internal standard, buffer, or enzyme. 2. Temperature Fluctuations: Inconsistent temperature across samples during incubation. 3. Matrix Effects: Differences in the urine matrix between samples can affect enzyme efficiency. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use a Calibrated Incubator: Use a water bath or calibrated incubator to ensure uniform temperature. 3. Dilute Samples: If matrix effects are suspected, try diluting the urine sample (e.g., 1:2 or 1:4 with deionized water) before hydrolysis. |
| Unexpectedly High N-desethyl Metabolite Concentration | 1. Degradation of a Precursor: The sample may contain N-ethyl-N-(1-glucuronyloxyethyl) metabolites, which convert to N-desethyl metabolites during the hydrolysis step.[3][9] | 1. Analyze Pre- and Post-Hydrolysis: Compare the chromatograms of the sample before and after hydrolysis. The appearance or significant increase of the N-desethyl peak post-hydrolysis confirms this pathway. This is a known metabolic route and should be noted in the results. |
| Analyte Degradation | 1. Excessive Incubation Time/Temperature: Although more common with acid hydrolysis, prolonged exposure to high temperatures can potentially degrade some analytes.[11][12] | 1. Use Milder Conditions: Opt for a more efficient recombinant enzyme that allows for shorter incubation times at room temperature.[6] Avoid unnecessarily long incubation periods. |
Data & Experimental Protocols
Table 1: Comparison of Common β-Glucuronidase Enzyme Sources
| Enzyme Type | Source | Typical Incubation Time | Typical Temperature | Key Considerations |
| Recombinant | Genetically Engineered | 5 - 30 minutes[6][7] | Room Temp - 55°C | High efficiency, fast, often works at room temp, may be more expensive.[4][5] |
| Abalone | Haliotis rufescens | 1 - 4 hours | 55°C - 65°C | Widely used, but generally requires longer times and higher temperatures.[4][10] |
| Limpets | Patella vulgata | 2 - 18 hours | 37°C - 55°C | Effective but can require very long incubation times for complete hydrolysis.[4][10] |
| Snail | Helix pomatia | 18 - 24 hours | 37°C - 55°C | Often contains sulfatase activity, but generally shows the lowest efficiency for glucuronides.[7] |
Generalized Protocol for Optimization of Enzymatic Hydrolysis
This protocol provides a framework for developing a robust hydrolysis method.
-
Enzyme Selection:
-
Choose a β-glucuronidase enzyme. A recombinant enzyme is recommended for high efficiency and speed.
-
-
Preparation of Controls:
-
Prepare a positive control using a certified reference material of a known opioid glucuronide (e.g., morphine-3-glucuronide) at a mid-range concentration.
-
Prepare a negative control using certified drug-free urine.
-
-
Optimization of Incubation Time:
-
To 100 µL of a pooled patient sample, add the internal standard.
-
Add the volume of buffer and enzyme recommended by the manufacturer.
-
Vortex gently and prepare multiple identical aliquots.
-
Incubate the aliquots at the recommended temperature (e.g., 55°C) for different durations (e.g., 15, 30, 60, 120, and 240 minutes).
-
Stop the reaction (e.g., by adding ice-cold acetonitrile or performing sample cleanup).
-
Analyze the samples and determine the time point at which the liberated analyte concentration plateaus. Select this as your optimal incubation time.
-
-
Optimization of Enzyme Concentration:
-
Using the optimal incubation time determined above, prepare multiple aliquots of a pooled patient sample.
-
Add varying amounts of the enzyme (e.g., 0.5x, 1x, and 2x the manufacturer's recommended concentration).
-
Incubate, stop the reaction, and analyze.
-
Select the lowest enzyme concentration that yields the maximum amount of liberated analyte.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method by assessing recovery, precision, and matrix effects using fortified samples at low, medium, and high concentrations.
-
Challenge the enzyme by including a known competitive inhibitor, such as a high concentration of acetaminophen glucuronide, in a quality control sample.[6]
-
Visualized Workflows and Pathways
Caption: Proposed metabolic pathway for this compound and subsequent enzymatic hydrolysis.
Caption: Logical workflow for the systematic optimization of an enzymatic hydrolysis protocol.
References
- 1. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of highly potent synthetic opioid nitazene analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kurabiotech.com [kurabiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. imcstips.com [imcstips.com]
- 9. kurabiotech.com [kurabiotech.com]
- 10. kurabiotech.com [kurabiotech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. forensicrti.org [forensicrti.org]
Navigating the Analytical Void: A Technical Support Center for Metonitazene Metabolite Analysis in the Absence of Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like Metonitazene presents a significant challenge for the scientific community. A critical bottleneck in the research and forensic analysis of these compounds is the frequent lack of certified reference materials (CRMs) for their metabolites. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to empower researchers to confidently navigate the complexities of this compound metabolite analysis, even with limited access to CRMs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolites?
This compound is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally distinct from fentanyl.[1][2] Its metabolism in humans primarily involves N-dealkylation and O-dealkylation.[3][4][5] Key metabolites identified in forensic postmortem cases include:
-
N-desethyl this compound: A prominent metabolite formed through the removal of one of the ethyl groups.[4]
-
N,N-didesethyl this compound: Formed by the subsequent removal of the second ethyl group.[4]
-
4'-hydroxy nitazene: A product of O-demethylation.[4]
-
5-Amino this compound: Resulting from the reduction of the nitro group.[4]
Recent studies using human hepatocytes have identified additional phase I and phase II metabolites, including O-glucuronides of the phase I metabolites.[5][6]
Q2: Are Certified Reference Materials (CRMs) available for this compound and its metabolites?
CRMs for this compound and its deuterated internal standard (this compound-d3) are commercially available.[4] While a reference material for N-desethyl this compound (as a hydrochloride salt) is also available from some suppliers, obtaining CRMs for the full spectrum of this compound metabolites remains a significant challenge.
Q3: What are the primary analytical techniques for this compound and its metabolites?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the identification and quantification of this compound and its metabolites in biological matrices. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), such as LC-quadrupole time-of-flight (LC-QTOF-MS), are frequently employed.[2][3][4][7]
Troubleshooting Guide: Analysis Without Metabolite CRMs
The absence of a specific CRM for a metabolite does not preclude its identification and semi-quantification. This guide provides strategies to address this common analytical hurdle.
Issue 1: How can I tentatively identify a this compound metabolite without a CRM?
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize LC-HRMS to obtain accurate mass measurements of potential metabolite peaks. By comparing the measured mass to the theoretical exact mass of predicted metabolites, you can achieve a high degree of confidence in your tentative identification.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Analyze the fragmentation pattern of the suspected metabolite peak. The fragmentation of a metabolite will often share characteristic product ions with the parent drug, this compound. For example, the core benzimidazole structure may remain intact, providing a common fragment.
-
Metabolite Prediction Software: Employ in silico metabolite prediction software to generate a list of likely metabolites and their expected mass-to-charge ratios (m/z). This can guide your search in the acquired data.
-
In Vitro Metabolism Studies: Incubating this compound with human liver microsomes (HLMs) or hepatocytes can generate metabolites in a controlled environment.[5][6] Analysis of these incubation mixtures can help confirm the identity of metabolites found in authentic samples.
Issue 2: How can I quantify a this compound metabolite without a specific CRM?
Solution: Semi-Quantitative and Relative Quantification Approaches
While fully validated quantitative results require a CRM, several alternative strategies can provide valuable concentration estimates:
-
Surrogate Analyte (Structurally Similar Compound) Method:
-
Principle: Use a closely related and commercially available certified reference material as a surrogate standard. For a this compound metabolite, another nitazene analog or a different this compound metabolite with an available standard could be used.
-
Caveat: This method assumes that the surrogate analyte has a similar ionization efficiency and extraction recovery to the target metabolite. This assumption must be carefully evaluated and acknowledged as a limitation of the data.
-
-
Parent Drug as a Standard:
-
Principle: Use the this compound CRM to create a calibration curve and estimate the concentration of the metabolite.
-
Caveat: This approach is based on the significant assumption that the molar response of the metabolite is identical to that of the parent drug. This is rarely the case, and the results should be reported as "this compound equivalents."
-
Solution: Quantitative Approaches Requiring In-House Standard Preparation
-
In-House Prepared Standard:
-
Principle: If the laboratory has synthetic chemistry capabilities, the metabolite of interest can be synthesized in-house. The purity and concentration of this in-house standard must be rigorously determined using techniques like NMR, HRMS, and qNMR (quantitative NMR). This well-characterized in-house standard can then be used to create a calibration curve.
-
-
Standard Addition Method:
-
Principle: This method is particularly useful for overcoming matrix effects and can be employed without a certified standard of the metabolite if an uncalibrated solution of the metabolite is available.[8][9][10][11][12] The sample is split into several aliquots, and known amounts of the uncalibrated metabolite solution are "spiked" into each aliquot except for one. The instrument response is then plotted against the amount of standard added. The absolute amount of the metabolite in the original sample can be determined by extrapolating the linear regression to the x-intercept.[8][11]
-
Requirement: A pure, uncalibrated solution of the target metabolite.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound from published forensic casework. Note that metabolite concentrations are often not reported due to the lack of CRMs.
Table 1: this compound Concentrations in Postmortem Blood Samples
| Number of Cases | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 18 | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | [2][13][14] |
| 4 | - | - | 0.10 - 1.5 | [7] |
Table 2: this compound Concentrations in Postmortem Urine Samples
| Number of Cases | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 14 | 15 ± 13 | 11 | 0.6 - 46 | [2][13][14] |
Experimental Protocols
The following are example methodologies for the analysis of this compound and its metabolites based on published literature.
Protocol 1: Sample Preparation - Protein Precipitation for Blood and Urine
-
To 100 µL of calibrator, control, or specimen, add 20 µL of an internal standard solution (e.g., this compound-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject a portion of the reconstituted sample into the LC-MS system.
Protocol 2: LC-MS/MS Parameters for Quantification
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
N-desethyl this compound: Precursor ion > Product ion 1, Product ion 2
-
(Specific MRM transitions should be optimized in-house)
-
Protocol 3: LC-QTOF-MS for Metabolite Identification
-
Instrument: Quadrupole Time-of-Flight Mass Spectrometer
-
LC Conditions: Similar to the LC-MS/MS method.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS).
-
Mass Range: m/z 100-1000
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragmentation spectra.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General workflow for the analysis of this compound metabolites.
References
- 1. cfsre.org [cfsre.org]
- 2. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of highly potent synthetic opioid nitazene analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard addition - Wikipedia [en.wikipedia.org]
- 9. Standard additions-dilution method for absolute quantification in voltammetry of microparticles. Application for determining psychoactive 1,4-benzodiazepine and antidepressants drugs as adulterants in phytotherapeutic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-measure.com [alpha-measure.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry. (2021) | Alex J. Krotulski | 42 Citations [scispace.com]
Technical Support Center: Detection of Metonitazene in Highly Adulterated Street Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of metonitazene in highly adulterated street drug samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in street drug samples?
A1: The primary challenges include:
-
High Potency: this compound and other nitazene analogs are potent opioids, often present in low concentrations, requiring highly sensitive analytical methods.[1]
-
Complex Matrices: Street drug samples are often complex mixtures containing cutting agents, fillers, and other psychoactive substances, which can interfere with analysis.[2]
-
Isomeric Compounds: Distinguishing this compound from its isomers can be difficult with some analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Lack of Certified Reference Materials: As a novel psychoactive substance (NPS), obtaining certified reference materials for this compound and its metabolites can be challenging.[4][5]
-
Matrix Effects: Adulterants and cutting agents can cause ion suppression or enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS), affecting the accuracy of quantification.
Q2: What are the most common adulterants found in street drug samples containing this compound?
A2: this compound is frequently found in combination with other substances. Common adulterants and co-occurring drugs include:
Q3: Which analytical techniques are most suitable for detecting this compound in complex samples?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantitative analysis due to its high sensitivity and selectivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used for identification, though it may have limitations in distinguishing isomers.[3]
Q4: Are there any rapid screening methods for this compound?
A4: Standard immunoassay drug screens are generally not effective for detecting nitazenes. While some color tests may show a reaction, they are not specific. Advanced rapid screening techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and portable Fourier Transform Infrared (FT-IR) spectroscopy are being explored for field use.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Peak Tailing for this compound
-
Possible Cause A: Active Sites in the GC System: Basic compounds like this compound can interact with active sites (silanol groups) in the inlet liner, column, or injection port, leading to peak tailing.
-
Solution:
-
Use a deactivated inlet liner with glass wool.
-
Perform regular inlet maintenance, including changing the septum and liner.
-
Trim the first few centimeters of the GC column to remove accumulated non-volatile residues.
-
Use a column with a more inert stationary phase.
-
-
-
Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause C: Inappropriate Temperature Program: A slow temperature ramp can sometimes contribute to broader peaks.
-
Solution: Optimize the temperature ramp rate to ensure the analyte moves through the column in a tight band.
-
Issue 2: Poor Resolution Between this compound and an Adulterant
-
Possible Cause A: Suboptimal GC Column: The column stationary phase may not be suitable for resolving the analytes of interest.
-
Solution:
-
Try a column with a different stationary phase polarity.
-
Use a longer column for increased resolution.
-
-
-
Possible Cause B: Incorrect Flow Rate: The carrier gas flow rate may not be optimal for the separation.
-
Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
-
LC-MS/MS Analysis
Issue 1: Signal Suppression or Enhancement for this compound
-
Possible Cause: Matrix Effects: Co-eluting adulterants or cutting agents can interfere with the ionization of this compound in the MS source.
-
Solution:
-
Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is generally more effective than liquid-liquid extraction (LLE) or simple dilution for complex matrices.
-
Optimize chromatographic separation to ensure this compound does not co-elute with major matrix components.
-
Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
-
Issue 2: Inability to Confirm this compound Identity
-
Possible Cause: Insufficient Fragmentation or Isobaric Interference: The selected precursor/product ion transitions may not be specific enough, or another compound in the sample may have the same mass and similar retention time.
-
Solution:
-
Optimize collision energy to achieve a more comprehensive fragmentation pattern.
-
Select multiple, highly specific MRM transitions for confirmation. The ratio of the quantifier to qualifier ions should be consistent between the sample and a reference standard.
-
If isobaric interference is suspected, adjust the chromatography to separate the interfering compound from this compound. Utilizing a different column chemistry or mobile phase gradient can be effective.
-
More advanced techniques like multistage fragmentation (MRM³) can enhance selectivity by further fragmenting a product ion to generate a more unique spectral signature.
-
-
Data Presentation
Table 1: Quantitative Data on this compound in Seized Street Drug Samples
| Sample Type | This compound Concentration | Co-occurring Substances | Source |
| Heroin Powder | Average 13.8% | Heroin, 6-monoacetylmorphine (0.5-16.5%) | |
| Counterfeit Tablets | Average 1.1% | Excipients | |
| Counterfeit Oxycodone Tablets | Average 24 mg per tablet | Amphetamine, PCE, 2-fluoro-2-oxo-PCE, pentylone, N,N-dimethylpentylone, N-pyrrolidino protonitazene | |
| Counterfeit Tablets | Average 29 mg per tablet | Not specified |
Table 2: Common Adulterants and Co-occurring Drugs in this compound-Positive Samples
| Substance Class | Specific Examples | Frequency of Co-occurrence with this compound |
| Opioids | Fentanyl, Heroin | Fentanyl co-occurred in 55% of postmortem cases.[1] |
| Sedatives | Xylazine, Benzodiazepines (e.g., Bromazolam) | Frequently detected alongside nitazenes.[6] |
| Stimulants | Cocaine, Methamphetamine | Have been found in combination with nitazenes.[7] |
Experimental Protocols
Sample Preparation for GC-MS Analysis of Seized Powders
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Homogenization: Ensure the seized powder sample is homogenous by grinding with a mortar and pestle.
-
Dissolution: Accurately weigh approximately 10 mg of the homogenized powder into a vial.
-
Solvent Addition: Add 10 mL of methanol to the vial.
-
Extraction: Vortex the vial for 2 minutes to dissolve the analytes.
-
Centrifugation: Centrifuge the sample to pellet any insoluble cutting agents or excipients.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.
-
Internal Standard: For quantitative analysis, add a known concentration of a suitable internal standard (e.g., a deuterated analog) prior to solvent addition.
GC-MS Method Parameters for this compound Detection
The following are example parameters and should be optimized for your specific instrument and column.
| Parameter | Setting |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 265 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Scan Range | 40-550 m/z |
| Expected Retention Time | Approximately 9.22 min |
Source: Adapted from NMS Labs report.
Sample Preparation for LC-MS/MS Analysis of Seized Powders
-
Homogenization: Homogenize the powder sample as described for GC-MS.
-
Weighing: Accurately weigh a smaller amount of the sample (e.g., 1 mg) due to the higher sensitivity of LC-MS/MS.
-
Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., 10 mL of 50:50 methanol:water).
-
Dilution: Perform a serial dilution to bring the expected analyte concentration within the calibration range of the instrument. This is critical due to the high potency of this compound.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Internal Standard: Add the internal standard at the beginning of the sample preparation process for accurate quantification.
LC-MS/MS Method Parameters and MRM Transitions
The following are example parameters and should be optimized for your specific instrument and column.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6490 Triple Quadrupole or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound from expected adulterants |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
Table 3: Example MRM Transitions for this compound and Common Adulterants
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 411.2 | 100.1 | 72.1 |
| Fentanyl | 337.2 | 188.1 | 105.1 |
| Xylazine | 221.1 | 90.0 | 164.0 |
| Heroin | 370.2 | 165.1 | 211.1 |
Note: These transitions are examples and should be optimized on your specific instrument. The selection of quantifier and qualifier ions may vary.
Visualizations
Figure 1: General Experimental Workflow for this compound Detection
Figure 2: Troubleshooting Logic for Common Analytical Issues
References
- 1. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. cfsre.org [cfsre.org]
- 5. youtube.com [youtube.com]
- 6. hamiltoncountyhealth.org [hamiltoncountyhealth.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cfsre.org [cfsre.org]
Ensuring adequate GC-MS sensitivity for Metonitazene in biological specimens
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on ensuring adequate GC-MS sensitivity for the detection of Metonitazene in biological specimens.
Frequently Asked Questions (FAQs)
Q1: Is GC-MS a suitable technique for the analysis of this compound in biological samples?
A1: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly reported for the analysis of this compound due to its high sensitivity and specificity, GC-MS can also be utilized.[1][2] However, achieving adequate sensitivity for the low concentrations often found in biological matrices can be challenging and may require specific optimization of the GC-MS method.[3]
Q2: What are the major metabolites of this compound that I should consider in my analysis?
A2: The primary metabolic pathways for this compound include N-dealkylation and O-dealkylation.[4][5][6] Key metabolites to monitor are N-desethyl this compound and 4'-hydroxy nitazene.[4] In some cases, N,N-didesethyl this compound has also been identified.[4] Including these metabolites in your analytical method can increase the window of detection.
Q3: What are the typical concentrations of this compound found in biological samples?
A3: In postmortem forensic cases, this compound concentrations are often in the low ng/mL range. Average concentrations in blood have been reported around 6.3 ± 7.5 ng/mL, with a median of 3.8 ng/mL and a range of 0.5-33 ng/mL.[1][4] In urine, the average concentration has been observed at 15 ± 13 ng/mL, with a median of 11 ng/mL and a range of 0.6-46 ng/mL.[1][4] Due to this, highly sensitive analytical methods are crucial.
Q4: Do I need to derivatize this compound for GC-MS analysis?
A4: While some opioids require derivatization to improve their volatility and thermal stability for GC-MS analysis, specific information on the derivatization of this compound is not widely published.[7][8] However, if you are experiencing poor peak shape or low sensitivity, derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be explored to improve chromatographic performance.[8]
Troubleshooting Guide: Enhancing GC-MS Sensitivity
This guide addresses common issues that can lead to inadequate sensitivity during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal for this compound | Inefficient extraction from the biological matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH for extraction is appropriate for this compound, which is a basic compound. A common approach for opioids is a multi-step acid/base extraction. |
| Thermal degradation in the GC inlet. | Lower the injection port temperature. Use a splitless injection to maximize the amount of analyte reaching the column. Consider using a temperature-programmed inlet. | |
| Poor ionization in the MS source. | Ensure the ion source is clean. Optimize the MS tune parameters for the mass range of this compound and its fragments. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Perform column conditioning or replace the column if it's old. Consider derivatization to block active functional groups. |
| Incorrect injection speed. | Optimize the injection speed (fast injection for hot splitless, slow for cold splitless). | |
| High background noise or interfering peaks | Matrix effects from co-extracted biological components. | Improve the sample cleanup procedure. Use a more selective extraction method like SPE with a mixed-mode sorbent. Employ matrix-matched calibration standards to compensate for signal suppression or enhancement.[4][9] |
| Contamination of the GC-MS system. | Bake out the column and clean the ion source. Check for leaks in the system. | |
| Inconsistent results or poor reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the extraction and derivatization (if used) steps. Use an appropriate internal standard, such as a deuterated analog of this compound (this compound-d3), to correct for variations.[4] |
| Instability of the analyte in the matrix or after extraction. | Store biological samples at appropriate temperatures (e.g., 4°C for short-term, -20°C or lower for long-term). Analyze extracts as soon as possible. Some opioids show degradation at room temperature over time. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in biological specimens and limits of quantification (LOQ) from a validated LC-MS/MS method, which can serve as a benchmark for GC-MS method development.
| Analyte | Matrix | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reported LC-MS/MS LOQ (ng/mL) |
| This compound | Blood | 6.3 ± 7.5 | 3.8 | 0.5 - 33 | 0.10[10] |
| This compound | Urine | 15 ± 13 | 11 | 0.6 - 46 | 1.0[10] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol is a general procedure for the extraction of opioids from biological fluids and should be optimized for this compound.
-
Sample Pre-treatment: To 1 mL of blood or urine, add an internal standard (e.g., this compound-d3). Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and then 3 mL of methanol. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
GC-MS Analysis Parameters
The following parameters are a starting point and should be optimized for your specific instrument.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Splitless mode.
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound and its metabolites.
Visualizations
Caption: Proposed metabolic pathway for this compound.
Caption: General experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for low GC-MS sensitivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Opioid Testing with LC- and GC-MS | Lab Manager [labmanager.com]
- 3. d-nb.info [d-nb.info]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 9. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative potency of Metonitazene versus fentanyl and morphine in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of the novel synthetic opioid metonitazene against the well-established opioids fentanyl and morphine. The information presented is based on preclinical data to assist researchers in understanding the relative analgesic strength of these compounds.
Quantitative Potency Comparison
The following table summarizes the median effective dose (ED50) for producing an antinociceptive (analgesic) effect in vivo. The data is derived from a study utilizing the hot plate test in mice, a standard method for assessing the efficacy of pain-relieving drugs. Lower ED50 values indicate higher potency.
| Compound | Animal Model | Route of Administration | Antinociceptive Test | ED50 (mg/kg) | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) |
| Morphine | Mouse | Subcutaneous (s.c.) | Hot Plate | 2.5 | 1x | ~0.03x |
| Fentanyl | Mouse | Subcutaneous (s.c.) | Hot Plate | 0.08 | ~31x | 1x |
| This compound | Mouse | Subcutaneous (s.c.) | Hot Plate | 0.21 | ~12x | ~0.38x |
Data sourced from Glatfelter et al., 2022.
Experimental Protocols
The in vivo data presented in this guide is based on established antinociceptive assays. The general methodologies for these tests are outlined below.
Hot Plate Test
The hot plate test is a common method to assess the response to thermal pain and the efficacy of analgesic drugs.
Apparatus: The apparatus consists of a heated plate with a controlled temperature, typically maintained at 55 ± 0.5°C. A transparent cylinder is often placed on the plate to confine the animal to the heated surface.
Procedure:
-
Baseline Measurement: Before drug administration, each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compounds (this compound, fentanyl, or morphine) are administered, typically via subcutaneous or intravenous injection.
-
Post-treatment Measurement: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the latency to the nociceptive response is measured.
-
Data Analysis: The increase in latency to the pain response after drug administration is used to determine the analgesic effect. The ED50, the dose at which 50% of the maximal possible effect is observed, is then calculated from the dose-response data.
Tail-Flick Test
The tail-flick test is another widely used method for measuring the analgesic effects of drugs, primarily assessing spinal reflexes.
Apparatus: The apparatus consists of a radiant heat source (e.g., a high-intensity light beam) focused on a portion of the animal's tail.
Procedure:
-
Baseline Measurement: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is employed to avoid tissue damage.
-
Drug Administration: The test compounds are administered to the animals.
-
Post-treatment Measurement: The tail-flick latency is measured again at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. Similar to the hot plate test, dose-response curves are generated to calculate the ED50.
Signaling Pathway
This compound, fentanyl, and morphine exert their effects primarily by acting as agonists at the mu-opioid receptor (μOR), a G protein-coupled receptor (GPCR). The binding of these opioids to the μOR initiates intracellular signaling cascades that ultimately lead to their analgesic and other physiological effects.
Caption: Opioid receptor signaling cascade.
The activation of the G protein pathway is primarily associated with the therapeutic analgesic effects, while the β-arrestin pathway is implicated in some of the adverse effects, such as respiratory depression and the development of tolerance. The differential engagement of these pathways by various opioids is an area of active research for the development of safer analgesics.
The Challenge of Detecting Metonitazene: A Guide to Opioid Immunoassay Cross-Reactivity
The emergence of potent novel psychoactive substances (NPS) like metonitazene presents a significant challenge to traditional drug screening methodologies. For researchers, scientists, and drug development professionals, understanding the limitations of commonly used opioid immunoassays is critical for accurate toxicological assessment and the development of effective countermeasures.
This compound, a highly potent synthetic opioid belonging to the 2-benzylbenzimidazole class (nitazenes), is structurally distinct from morphine and fentanyl, the typical targets of opioid screening assays.[1] This structural divergence is a key factor in the reported lack of cross-reactivity with many commercially available opioid immunoassays. This guide provides a comprehensive overview of the current knowledge regarding this compound's interaction with these screening tools, details recommended analytical methods, and offers insights into the underlying principles of immunoassay technology.
Limited Cross-Reactivity: A Consensus in Forensic Toxicology
Current research and forensic toxicology reports consistently indicate that this compound and other nitazene analogues are often not detected by standard opioid immunoassays. This lack of detection can lead to false-negative results in clinical and forensic settings, posing a significant risk to public health. The consensus among experts is that mass spectrometry-based methods are essential for the reliable identification of this class of synthetic opioids.[2][3]
While specific quantitative data on the cross-reactivity of this compound with major commercial immunoassays (e.g., EMIT, CEDIA, KIMS) is not widely available in published literature, the structural dissimilarity to traditional opiates makes significant cross-reactivity unlikely. Immunoassays rely on the specific binding of antibodies to a target analyte or a structurally similar compound. The unique chemical structure of this compound does not typically allow for this binding to occur with antibodies designed to detect morphine, codeine, or even fentanyl.
One study evaluated the performance of nitazene-specific immunoassay test strips and found that they detected 28 out of 36 nitazene compounds. However, the study also highlighted the potential for both false-negative and false-positive results, underscoring the need for confirmatory testing.[4]
Data Summary: this compound and Opioid Immunoassays
Due to the limited availability of direct cross-reactivity studies, a traditional quantitative comparison table is not feasible. Instead, the following table summarizes the current understanding of this compound's detectability by various opioid screening methods.
| Immunoassay Type/Method | Target Analytes | This compound Detection | Supporting Evidence |
| Standard Opioid Immunoassays (e.g., EMIT, CEDIA, KIMS) | Morphine, Codeine, and related opiates | Generally Not Detected | The structural dissimilarity between this compound and traditional opiates prevents effective antibody binding.[1] Forensic literature consistently recommends more specific methods for nitazene detection.[2][3] |
| Fentanyl Immunoassays | Fentanyl and its analogues | Generally Not Detected | This compound is not a fentanyl analogue and lacks the core chemical structure targeted by these assays. |
| Nitazene-Specific Test Strips | Various nitazene analogues | Variable Detection | A study on one type of nitazene test strip showed detection of a majority of tested analogues, but with instances of false negatives and false positives.[4] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Broad spectrum of compounds, including this compound | Reliably Detected and Quantified | Considered the "gold standard" for the detection of novel synthetic opioids due to its high sensitivity and specificity.[2][3] |
Experimental Protocols
The recommended "gold standard" for the detection and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized experimental protocol for such an analysis.
Objective: To detect and quantify this compound in a urine or blood sample.
Materials:
-
Urine or blood sample
-
This compound analytical standard
-
Internal standard (e.g., this compound-d5)
-
Sample preparation consumables (e.g., solid-phase extraction cartridges)
-
LC-MS/MS system with appropriate column and mobile phases
Methodology:
-
Sample Preparation:
-
An aliquot of the biological sample (e.g., 1 mL of urine) is taken.
-
An internal standard is added to the sample to correct for variations in extraction and instrument response.
-
The sample undergoes a purification and concentration step, typically solid-phase extraction (SPE), to remove interfering substances and isolate the analyte of interest.
-
The purified extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into the LC-MS/MS system.
-
The liquid chromatography component separates the different compounds in the sample based on their chemical properties.
-
The tandem mass spectrometry component then ionizes the separated compounds and fragments them in a specific manner.
-
The instrument detects and quantifies the specific precursor and product ions for this compound and its internal standard.
-
-
Data Analysis:
-
The presence of this compound is confirmed by the detection of its specific ion transitions at the correct retention time.
-
The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound analytical standard.
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of a competitive immunoassay for opioid detection.
Caption: Logical workflow for the detection of novel synthetic opioids.
References
Quantitative Analysis of Metonitazene: A Comparative Guide to Validated Methods in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated quantitative methods for the detection and quantification of Metonitazene, a potent synthetic opioid, in various biological matrices. The data presented is compiled from peer-reviewed studies and aims to assist researchers and forensic toxicologists in selecting and implementing appropriate analytical methodologies.
Comparative Performance of Validated Analytical Methods
The following tables summarize the performance characteristics of recently validated quantitative methods for this compound in biological samples. The primary analytical technique cited is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which has demonstrated high sensitivity and specificity for this compound.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Internal Standard | Instrumentation | Citation |
| Method A | Plasma, Blood, Brain | Not Specified | 0.10 | Not Specified | Not Specified | LC-MS/MS | [1][2] |
| Urine, Liver | Not Specified | 1.0 | Not Specified | Not Specified | LC-MS/MS | [1][2] | |
| Method B | Whole Blood, Urine | 0.1 - 20 | 0.05 | < 0.1 | Fentanyl-d5 | LC-MS/MS | [2] |
| Method C | Whole Blood | 0.038 - 19.1 (0.1 - 50 nM) | 0.0038 (0.01 nM) | Not Specified | Not Specified | UHPLC-MS/MS | [3] |
| Method D | Whole Blood, Urine, Serum, Vitreous Fluid | Not Specified | Not Specified | 0.5 µg/L (0.5 ng/mL) | Not Specified | LC-MS/MS | [4] |
Observed Concentrations in Postmortem Casework:
Forensic investigations have identified this compound in a number of postmortem cases. The reported concentration ranges provide context for the required sensitivity of analytical methods.
| Matrix | Number of Cases (n) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Citation |
| Femoral Blood | 4 | 0.10 - 1.5 | Not Reported | Not Reported | [1][2] |
| Blood | 18 | 0.5 - 33 | 6.3 ± 7.5 | 3.8 | [2][5][6][7] |
| Urine | 14 | 0.6 - 46 | 15 ± 13 | 11 | [2][5][6][7] |
Experimental Protocols
The following sections detail common methodologies for the extraction and analysis of this compound from biological matrices.
Sample Preparation: Protein Precipitation
A frequently used method for sample clean-up is protein precipitation, particularly for blood and plasma samples.
-
Sample Aliquoting: Take a 50 µL aliquot of the biological sample (e.g., blood, plasma).
-
Addition of Internal Standard: Add an appropriate internal standard (e.g., this compound-d3 or Fentanyl-d5).
-
Precipitation: Add a precipitating agent, such as acetonitrile, to the sample.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is another common technique for sample preparation.
-
Sample Aliquoting and pH Adjustment: Take a 0.5 mL aliquot of the fluid sample and adjust the pH to 9.5.
-
Addition of Internal Standard: Add 20 ng of Fentanyl-d5 as the internal standard.
-
Extraction: Add a mixture of organic solvents for extraction.
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer is transferred and evaporated to dryness, then reconstituted in a suitable solvent for injection into the LC-MS/MS system.[2]
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound due to its high selectivity and sensitivity.
-
Chromatographic Separation: A biphenyl column is often used for the chromatographic separation of this compound and its isomers.[3]
-
Ionization: Positive electrospray ionization (ESI+) is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for this compound analysis and its known signaling pathway.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Signaling pathway of this compound via the mu-opioid receptor.
Conclusion
The validated methods presented in this guide offer robust and sensitive approaches for the quantification of this compound in diverse biological matrices. The use of LC-MS/MS is consistently reported as the preferred analytical technique, providing the necessary specificity and low detection limits for forensic and clinical applications. As the landscape of novel psychoactive substances continues to evolve, the validation and implementation of such methods are crucial for public health and safety.
References
- 1. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]
- 7. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry | Office of Justice Programs [ojp.gov]
A Comparative Analysis of the Metabolic Profiles of Metonitazene and Isotonitazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two potent synthetic opioids, Metonitazene and Isotonitazene. The information presented is based on published experimental data and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.
Executive Summary
This compound and Isotonitazene, both belonging to the benzimidazole class of opioids, exhibit similar but not identical metabolic profiles. While in vitro studies using human liver microsomes show nearly identical rates of metabolism, in vivo data reveals significant differences in their clearance and half-lives.[1][2] The primary metabolic pathways for both compounds involve Phase I reactions, specifically N-deethylation and O-dealkylation, followed by Phase II glucuronidation.[3][4] Key cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2B6, and CYP2C8, have been identified as major contributors to the metabolism of nitazenes.[5]
Quantitative Metabolic Data
The following tables summarize the key quantitative data on the pharmacokinetics and concentrations of this compound and Isotonitazene from various studies.
Table 1: In Vitro Pharmacokinetic Parameters in Human Liver Microsomes (HLM)[1][2]
| Parameter | This compound | Isotonitazene |
| Mean Half-life (min) | 22.6 | 21.9 |
| Intrinsic Clearance (mL min⁻¹ kg⁻¹) | 36.5 | 37.2 |
Table 2: In Vivo Pharmacokinetic Parameters in Sprague Dawley Rats[1][2]
| Parameter | This compound | Isotonitazene |
| Half-life (IV, 2.5 µg/kg) (min) | 44.7 | 88.5 |
| Half-life (IP, 25 µg/kg) (min) | 56.4 | 117.5 |
| Volume of Distribution (mL) | 37.3 | 59.6 |
Table 3: Postmortem Blood and Urine Concentrations in Humans[1][6][7][8][9][10]
| Analyte | Matrix | Concentration Range (ng/mL) | Average Concentration (ng/mL) |
| This compound | Blood | 0.10 - 33 | 6.3 ± 7.5 |
| Urine | 0.6 - 46 | 15 ± 13 | |
| Isotonitazene | Blood | 0.11 - 12.0 | 2.2 ± 2.1 |
| Urine | 0.6 - 4.0 | 2.4 ± 1.4 |
Metabolic Pathways and Metabolites
The metabolism of both this compound and Isotonitazene is primarily characterized by N-dealkylation of the diethylaminoethyl side chain and O-dealkylation of the alkoxybenzyl group, followed by glucuronide conjugation.[3][4]
For Isotonitazene , twelve metabolites have been identified, with the main transformations being N-deethylation and O-dealkylation, and subsequent O-glucuronidation.[3][4] The N-desethyl metabolite has been noted as a prominent biomarker in blood, while O-dealkyl and N-desethyl-O-dealkyl metabolites are suggested as biomarkers in urine after glucuronide hydrolysis.[3][4]
Similarly, This compound metabolism yields nine identified metabolites, with N-deethylation and O-dealkylation being the principal routes.[3][4] The proposed major metabolites include N-desethyl this compound and 4'-hydroxy nitazene.[6]
The metabolic fate of these compounds is visualized in the following diagram:
Experimental Protocols
The characterization of this compound and Isotonitazene metabolism relies on a combination of in vitro and in vivo models, followed by advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is a standard method to assess the metabolic stability of compounds.
-
Preparation: Pooled human liver microsomes (1 mg protein/mL) are suspended in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (this compound or Isotonitazene) is added to the microsome suspension at a specified concentration (e.g., 2.5 µg/mL).[1][2]
-
Reaction Initiation: The metabolic reaction is initiated by adding NADPH as a cofactor.
-
Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the depletion of the parent drug and the formation of metabolites.
Metabolite Identification using LC-QTOF-MS
This protocol is employed for the discovery and identification of unknown metabolites.
-
Sample Preparation: Biological samples (e.g., urine, blood, or HLM incubates) undergo extraction, typically protein precipitation for blood and serum, or solid-phase extraction for urine.[7]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, often using a C18 column, to separate the parent drug from its metabolites.
-
Mass Spectrometry Analysis: The separated compounds are introduced into a quadrupole time-of-flight mass spectrometer.
-
Full Scan MS: Acquires high-resolution mass data to determine the accurate mass of potential metabolites.
-
Tandem MS (MS/MS): The instrument fragments selected ions (parent drug and potential metabolites) to obtain structural information for identification.
-
-
Data Analysis: The acquired data is processed using specialized software to identify metabolites based on their accurate mass, isotopic pattern, and fragmentation patterns.
The general workflow for these experiments is illustrated below:
Role of Cytochrome P450 Enzymes
The initial breakdown of this compound and Isotonitazene is primarily carried out by the cytochrome P450 (CYP) enzyme system, which is a critical component of Phase I metabolism.[5] Studies on nitazenes have indicated that several CYP isozymes are involved in their metabolism.
For Isotonitazene , metabolic phenotyping has shown significant depletion by CYP2D6 (72% depletion in 30 minutes) and notable involvement of CYP2B6 and CYP2C8 .[5] While specific studies pinpointing the exact isozymes for This compound are less definitive in the reviewed literature, the structural similarity to Isotonitazene and other nitazenes strongly suggests the involvement of the same or similar CYP enzymes. The rapid metabolism of these compounds underscores the efficiency of these enzymatic pathways.
The logical relationship for CYP-mediated metabolism is as follows:
Conclusion
References
- 1. scholar.stjohns.edu [scholar.stjohns.edu]
- 2. "PHARMACOKINETIC MODELING OF this compound AND ISOTONITAZENE USING IN VI" by Justine P. Sorrentino [scholar.stjohns.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 6. cdn.who.int [cdn.who.int]
- 7. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro efficacy comparison between Metonitazene and other nitazene analogs
A Comparative Guide to the In Vitro Efficacy of Metonitazene and Other Nitazene Analogs
This guide provides a detailed comparison of the in vitro efficacy of this compound and other selected 2-benzylbenzimidazole "nitazene" analogs. The data presented is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields. The information is compiled from various in vitro studies characterizing the interaction of these synthetic opioids with the μ-opioid receptor (MOR), the primary target for both the therapeutic and adverse effects of opioids.
Nitazenes are a class of potent synthetic opioids first synthesized in the 1950s but never approved for clinical use.[1][2] In recent years, they have emerged in illicit drug markets, posing a significant public health risk due to their high potency and efficacy, often exceeding that of fentanyl.[2][3] This guide focuses on key in vitro parameters that define their pharmacological profile, including receptor binding affinity, functional potency, and intrinsic efficacy in G-protein activation and β-arrestin2 recruitment pathways.
Comparative Efficacy Data
The following tables summarize the in vitro pharmacological data for this compound and other nitazene analogs at the human μ-opioid receptor (MOR). These compounds are compared against fentanyl and the standard reference agonist DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin).
Table 1: μ-Opioid Receptor Binding Affinity and Functional Potency
This table presents the binding affinity (Kᵢ) and the half-maximal effective concentration (EC₅₀) from G-protein activation assays. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and greater potency, respectively.
| Compound | Binding Affinity Kᵢ (nM) | Functional Potency EC₅₀ (nM) ([³⁵S]GTPγS Assay) | Functional Potency EC₅₀ (nM) (cAMP Assay) |
| This compound | 1.34[3] | 5.58[3] | 10.0[4] |
| Etonitazene | 0.206[3] | 0.331[3] | - |
| Isotonitazene | 0.334[3] | 0.312[3] | 0.71[4] |
| Butonitazene | - | - | 1.3[1] |
| Protonitazene | 0.418[3] | 0.218[3] | - |
| N-desethyl isotonitazene | 0.518[3] | 0.053[3] | 0.4[1] |
| N-pyrrolidino etonitazene | 0.233[3] | 0.081[3] | 0.3[1] |
| Fentanyl | 1.255[3] | 1.44[3] | 0.2[1] |
| DAMGO (Reference) | 1.38[3] | 2.58[3] | 2.3[1] |
Data sourced from studies using human MOR expressed in CHO or HEK293 cells.[1][3][4]
Table 2: Intrinsic Efficacy in G-Protein and β-Arrestin2 Pathways
This table compares the intrinsic efficacy (τ) and maximal response (Eₘₐₓ) of nitazene analogs in two key signaling pathways: G-protein activation (measured via cAMP inhibition) and β-arrestin2 recruitment. The transduction coefficient (τ) provides a measure of efficacy that is less dependent on receptor reserve.[1] All nitazenes tested were found to be full agonists at the MOR.[3]
| Compound | cAMP Assay Eₘₐₓ (% DAMGO) | cAMP Assay τ | β-arrestin2 Assay Eₘₐₓ (% DAMGO) | β-arrestin2 Assay τ |
| This compound | 101%[1] | 108[1] | 100%[1] | 18[1] |
| Butonitazene | 102%[1] | 135[1] | 101%[1] | 21[1] |
| Isotonitazene | 100%[1] | 59[1] | 103%[1] | 13[1] |
| N-desethyl isotonitazene | 100%[1] | 47[1] | 103%[1] | 12[1] |
| N-pyrrolidino etonitazene | 102%[1] | 105%[1] | ||
| Fentanyl | 105%[1] | 120[1] | 88%[1] | 3.1[1] |
| DAMGO (Reference) | 100%[1] | 54[1] | 100%[1] | 10[1] |
(*) Accurate deduction of τ was not possible as the Eₘₐₓ was not significantly different from the most efficacious compound in the assay.[1]
Key Findings Summary
-
High Affinity and Potency : Many nitazene analogs, including Etonitazene, Isotonitazene, and N-pyrrolidino etonitazene, exhibit subnanomolar binding affinities and functional potencies at the μ-opioid receptor, often significantly exceeding that of fentanyl.[3] this compound demonstrates high affinity and potency, comparable to or slightly greater than fentanyl in some assays.[4][5]
-
High Efficacy : In functional assays measuring G-protein activation ([³⁵S]GTPγS and cAMP), nitazene analogs act as full agonists with high efficacy.[1][3] this compound, Butonitazene, and N-piperidinyl etonitazene showed higher intrinsic efficacy (τ) in the cAMP pathway than the reference agonist DAMGO.[1][2]
-
G-Protein and β-arrestin2 Signaling : Unlike fentanyl analogs, which were less efficacious at recruiting β-arrestin2 compared to DAMGO, the tested nitazene analogs were highly efficacious and potent in both the G-protein (cAMP) and β-arrestin2 recruitment pathways.[1][6] This suggests that the high intrinsic efficacy in G-protein signaling is a common characteristic of nitazenes that may underlie their high risk of overdose.[2]
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for in vitro characterization and the primary signaling pathways activated by MOR agonists.
References
- 1. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Potent Profile of Metonitazene: A Pharmacodynamic Comparison with Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
Metonitazene, a potent synthetic opioid of the benzimidazole class, has emerged as a compound of significant interest due to its high potency, which surpasses that of many traditional opioids. This guide provides a detailed comparison of the pharmacodynamic properties of this compound with those of established opioids, supported by experimental data and methodologies. The objective is to offer a clear, data-driven perspective for researchers and drug development professionals.
Quantitative Pharmacodynamic Comparison
The following tables summarize the key pharmacodynamic parameters of this compound in comparison to traditional opioids. Data is compiled from multiple in vitro and in vivo studies to provide a comprehensive overview.
Table 1: Receptor Binding Affinity (Ki) at the Mu-Opioid Receptor (MOR)
| Compound | Ki (nM) | Test System | Reference |
| This compound | 0.22 - 0.23 | Rat cerebral cortex / CHO-MOR cells | [1][2] |
| Fentanyl | 1.255 | CHO cells expressing human MOR | [3] |
| Morphine | 1.255 (similar to Fentanyl) | CHO cells expressing human MOR | [3] |
| Hydromorphone | - | - | [4] |
| DAMGO | 1.255 (similar to Fentanyl) | CHO cells expressing human MOR | [3] |
| Isotonitazene | 0.05 - 0.06 | Rat membrane homogenates / CHO-MOR cells | [1][2] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50 and Emax) at the Mu-Opioid Receptor
| Compound | EC50 (nM) | Emax (% of DAMGO) | Assay | Test System | Reference |
| This compound | 10.0 - 19.1 | ~100% (Full Agonist) | [³⁵S]GTPγS Binding | CHO-MOR cells / Rat membrane homogenates | [1][2] |
| Fentanyl | - | - | [³⁵S]GTPγS Binding | - | [3][4] |
| Morphine | - | Partial Agonist | cAMP Assay | - | [5] |
| Hydromorphone | - | - | [³⁵S]GTPγS Binding | - | [4] |
| DAMGO | - | 100% (Full Agonist) | [³⁵S]GTPγS Binding | - | [1][2][5] |
| Isotonitazene | 0.71 - 0.99 | ~100% (Full Agonist) | [³⁵S]GTPγS Binding | CHO-MOR cells / Rat membrane homogenates | [1][2] |
EC50 represents the concentration of a drug that gives half-maximal response. Emax represents the maximum response achievable by a drug.
Table 3: In Vivo Analgesic Potency
| Compound | Potency Relative to Morphine | Route of Administration | Animal Model | Reference |
| This compound | 10x | Oral | Human | [4] |
| This compound | 30-100x | Subcutaneous | Mouse, Rat, Rabbit | [4] |
| This compound | 100x | Central routes | - | [6] |
| This compound | 200x | Intravenous | - | [4] |
| Fentanyl | 50-100x | - | - | [7] |
Signaling Pathways and Biased Agonism
This compound, like traditional opioids, exerts its effects primarily through the activation of the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Upon agonist binding, the MOR initiates downstream signaling cascades. The two primary pathways are:
-
G Protein Signaling: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is predominantly associated with the analgesic effects of opioids.
-
β-Arrestin Recruitment: Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades that are implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[8][9][10]
Some studies have investigated whether this compound exhibits "biased agonism," meaning it preferentially activates one pathway over the other. However, current evidence suggests that this compound does not show significant bias towards either G protein or β-arrestin2 recruitment compared to hydromorphone.[4] It acts as a full agonist at the mu-opioid receptor.[3]
Figure 1: Simplified signaling pathway of opioid agonists at the mu-opioid receptor.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize the pharmacodynamics of opioid compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: Workflow for a radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO cells with human MOR) are prepared through homogenization and centrifugation.[3]
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G protein activation following receptor agonism.
Figure 3: Workflow for a [³⁵S]GTPγS binding assay.
Protocol Steps:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor are prepared.[5]
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (e.g., this compound).[5][11] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.[5]
-
Quantification: The radioactivity retained on the filters is measured.[5]
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for G protein activation.[5]
In Vivo Analgesic Assays
These assays assess the pain-relieving effects of a compound in animal models.
1. Hot Plate Test:
-
Principle: This test measures the latency of a thermal pain response.
-
Procedure: An animal (e.g., a mouse or rat) is placed on a heated surface (typically 52-55°C). The time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded. A longer latency period after drug administration indicates an analgesic effect.
2. Tail Flick Test:
-
Principle: This assay also measures the response to a thermal stimulus.
-
Procedure: A focused beam of heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.[12]
Figure 4: Logical flow of in vivo analgesic assays.
Summary and Conclusion
This compound is a highly potent mu-opioid receptor agonist with a binding affinity and in vitro functional potency that is comparable to or greater than fentanyl in some assays.[1][2][4] In vivo studies confirm its potent analgesic effects, with estimates of its potency ranging from 10 to 200 times that of morphine, depending on the route of administration and animal model.[4][6] Current evidence suggests that this compound acts as a full agonist without significant bias towards G protein or β-arrestin signaling pathways.[4] The significant potency of this compound underscores the importance of continued research to fully characterize its pharmacodynamic profile and understand its therapeutic potential and abuse liability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of novel synthetic opioids: Isotonitazene, this compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. whitesandstreatment.com [whitesandstreatment.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Metonitazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of metonitazene, a potent synthetic opioid. The information is compiled from various validated studies to assist laboratories in selecting and implementing appropriate analytical techniques.
Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance of various analytical methods for this compound determination in different biological matrices. These values are extracted from individual laboratory validation studies.
Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Calibration Range (ng/mL) | Reference |
| Plasma, Blood, Brain | LC-MS/MS | 0.10 | 0.5 | 0.5-50 | [1][2] |
| Urine, Liver | LC-MS/MS | 1.0 | 0.5 | 0.5-50 | [1][2] |
| Whole Blood, Urine, Serum, Vitreous Fluid | LC-QQQ-MS | - | 0.5 µg/L (0.5 ng/mL) | - | [3] |
Table 2: this compound Concentrations in Authentic Forensic Casework
| Matrix | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Number of Cases (n) | Reference |
| Blood | 6.3 ± 7.5 | 3.8 | 0.5-33 | 18 | [3][4][5][6] |
| Urine | 15 ± 13 | 11 | 0.6-46 | 14 | [3][4][5][6] |
| Femoral Blood | - | - | 0.10-1.5 | 4 | [1][2][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices [1][2]
-
Sample Preparation: A protein precipitation extraction procedure is utilized for samples of blood, serum, liver, brain, and urine. 50 μL of the biological matrix is used for the extraction. For post-mortem specimens, a basic liquid-liquid extraction can be performed on 0.5 mL of fluid at pH 9.5 with a mixture of organic solvents, using fentanyl-d5 as an internal standard.
-
Chromatography: Chromatographic separation is achieved using a C-18 analytical column.
-
Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
2. Screening and Metabolite Identification using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [3][5][6]
-
Purpose: This high-resolution mass spectrometry technique is employed for the initial screening of this compound and the identification of its metabolites in biological samples.
-
Methodology: While specific extraction and chromatographic conditions may vary, the core of the method relies on the high mass accuracy and resolution of the TOF analyzer to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
3. Gas Chromatography-Mass Spectrometry (GC-MS) [4]
-
Application: GC-MS is a well-established technique used for the identification of this compound, particularly in seized powder samples.
-
General Procedure: The sample is typically dissolved in a suitable organic solvent and injected into the gas chromatograph. The compound is separated based on its volatility and interaction with the stationary phase of the GC column before being detected by the mass spectrometer.
Metabolism and Signaling Pathway
Metabolic Pathway of this compound
This compound undergoes several metabolic transformations in the human body. The major metabolic pathways include N-dealkylation and O-dealkylation, followed by O-glucuronidation.[8][9] Minor reactions such as hydroxylation and oxidative deamination also occur.[8] The primary metabolites are crucial biomarkers for confirming this compound exposure.
Caption: Major metabolic pathways of this compound.
Pharmacological Action: Mu-Opioid Receptor Agonism
This compound exerts its potent opioid effects primarily through its action as an agonist at the mu-opioid receptor (MOR).[4] This interaction is the initial step in a signaling cascade that leads to the analgesic and sedative effects, as well as the dangerous respiratory depression associated with opioid overdose.
Caption: Simplified signaling pathway of this compound at the mu-opioid receptor.
This guide serves as a starting point for laboratories working with this compound. While inter-laboratory validation data is limited, the compiled information from existing studies provides valuable insights into method performance and application. Laboratories should perform their own comprehensive in-house validation to ensure the accuracy and reliability of their chosen analytical method.
References
- 1. Validation of an analytical method for quantitation of this compound and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. This compound in the United States—Forensic toxicology assessment of a potent new synthetic opioid using liquid chromato… [ouci.dntb.gov.ua]
- 6. This compound in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, this compound, etodesnitazene, and metodesnitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Metonitazene Half-Life: A Comparative Analysis of In Vitro and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the half-life of Metonitazene, a potent synthetic opioid, in in vitro and in vivo models. Understanding the pharmacokinetic profile of novel psychoactive substances like this compound is crucial for predicting their duration of action, potential for accumulation, and overall toxicological risk. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding.
Data Presentation: Half-Life of this compound
The metabolic stability of this compound varies significantly between simplified in vitro systems and complex in vivo models. The following table summarizes the reported half-life of this compound from studies utilizing human liver microsomes (HLM) and Sprague-Dawley rats.
| Model System | Route of Administration | Half-Life (t½) | Reference |
| In Vitro | |||
| Human Liver Microsomes (HLM) | N/A | 22.6 min | [1][2] |
| In Vivo | |||
| Sprague-Dawley Rats | Intravenous (IV) | 88.5 min | [1][2] |
| Sprague-Dawley Rats | Intraperitoneal (IP) | 117.5 min | [1][2] |
Experimental Protocols
A clear understanding of the methodologies employed is essential for the critical evaluation of experimental data. The following sections detail the protocols used to determine the in vitro and in vivo half-life of this compound.
In Vitro Half-Life Determination using Human Liver Microsomes
The in vitro metabolic stability of this compound was assessed using pooled human liver microsomes, a common model for studying Phase I metabolism.
-
Incubation: this compound solution (2.5 µg/mL) was incubated with human liver microsomes (1 mg protein/mL).[1][2]
-
Reaction Initiation: The metabolic reaction was initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time Points: Aliquots of the incubation mixture were collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots was terminated by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The concentration of this compound remaining at each time point was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
-
Half-Life Calculation: The half-life was calculated from the first-order decay plot of the natural logarithm of the remaining this compound concentration versus time.
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
The in vivo pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats, a standard animal model for such studies.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration: A single dose of this compound was administered either intravenously (2.5 µg/kg) or intraperitoneally (25 µg/kg).[1][2]
-
Sample Collection: Blood samples were collected at predetermined time points over a six-hour period following drug administration.[1][2]
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to determine various pharmacokinetic parameters, including the elimination half-life (t½).
Visualizations: Pathways and Workflows
Visual diagrams are provided below to illustrate the metabolic fate of this compound and the comparative workflow for determining its half-life in vitro and in vivo.
References
Evaluating the Reversal of Metonitazene's Effects by Opioid Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of potent synthetic opioids, such as metonitazene, a member of the nitazene class, presents a significant challenge to public health and clinical toxicology. Understanding the efficacy of opioid antagonists in reversing the effects of these novel compounds is critical for developing effective overdose response strategies. This guide provides a comparative analysis of the experimental data on the reversal of this compound's effects by common opioid antagonists, focusing on naloxone.
Mechanism of Action: this compound and Opioid Antagonists
This compound, like other opioids, exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR).[1][2] Activation of the MOR, a G protein-coupled receptor (GPCR), initiates downstream signaling cascades that lead to analgesia but also to life-threatening respiratory depression.[1][2][3] The MOR is predominantly coupled to the Gi/o protein family, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]
Opioid antagonists, such as naloxone, function as competitive antagonists at the MOR.[2] They bind to the receptor with high affinity but do not activate it, thereby blocking agonists like this compound from binding and initiating the signaling pathway that leads to respiratory depression and other opioid effects.[2]
Figure 1: Simplified signaling pathway of this compound and Naloxone at the μ-opioid receptor.
Comparative Efficacy of Naloxone in Reversing Nitazene Effects
Clinical and non-clinical data indicate that while naloxone is an effective antidote for nitazene poisoning, higher or repeated doses may be necessary compared to overdoses involving heroin or even fentanyl.[5][6][7] This is attributed to the high potency and receptor affinity of some nitazene compounds.[5]
A scoping review of 19 clinical cases of nitazene overdose revealed significant variability in the required naloxone dosage. For this compound-involved overdoses, the median total naloxone dose was the highest among the studied nitazenes.[8][9]
| Nitazene Compound | Median Total Naloxone Dose (mg)[8][9][10] | Mean Hospital Length of Stay (hours)[8][9][10] |
| This compound | 6.00 | 360 |
| Etonitazene | 3.06 | 122.25 |
| Isotonitazene | 3.00 | 32.67 |
| Protonitazene | 1.00 | 20 |
Table 1: Naloxone Dosing and Hospitalization for Nitazene Overdoses. Data is derived from a scoping review of 19 patient cases.
The data suggests that this compound may necessitate more substantial naloxone intervention compared to other analogues. The prolonged hospital stay associated with this compound overdose further underscores the severity and potential for persistent opioid effects.[8]
Experimental Protocols for Evaluating Opioid Antagonism
The evaluation of opioid antagonist efficacy relies on a variety of in vivo and in vitro experimental models. These protocols are essential for determining the potency and effectiveness of reversal agents against novel synthetic opioids.
In vivo studies in animal models are crucial for assessing the physiological effects of opioids and their reversal.
-
Whole-Body Plethysmography (Respiratory Depression): This technique is used to measure respiratory parameters such as rate and tidal volume in conscious, unrestrained animals.
-
Protocol:
-
Animals (e.g., C57BL/6J mice) are placed in the plethysmography chamber to acclimate.
-
A baseline respiratory rate is recorded.
-
The opioid agonist (e.g., this compound) is administered (e.g., intravenously).
-
Respiratory depression is monitored until a significant decrease in respiratory rate, or apnea, is observed.
-
The antagonist (e.g., naloxone, 20 μg/kg, IV) is administered to reverse the effects.[1]
-
Recovery of respiratory rate is measured over time.[1]
-
-
-
Tail-Flick Assay (Analgesia/Antinociception): This assay measures the analgesic properties of opioids by assessing the latency of an animal to withdraw its tail from a thermal stimulus.
-
Protocol:
-
A baseline tail-flick latency is determined by applying a focused beam of heat to the animal's tail.
-
The opioid agonist is administered.
-
At predetermined time points, the tail-flick latency is re-measured. An increase in latency indicates an analgesic effect.
-
To test reversal, the antagonist is administered prior to or after the agonist, and changes in latency are recorded.
-
-
Figure 2: Experimental workflow for the in vivo respiratory depression reversal assay.
In vitro assays provide detailed information about the molecular interactions between opioids, antagonists, and receptors.
-
Receptor Binding Assays: These assays determine the affinity (Ki) of a compound for the opioid receptor. They typically involve using a radiolabeled ligand that competes with the test compound for receptor binding sites in cell membrane preparations.
-
[35S]GTPγS Binding Assay: This functional assay measures the activation of G proteins following receptor agonism.
-
Protocol:
-
Cell membranes expressing the μ-opioid receptor are prepared.
-
Membranes are incubated with the opioid agonist (e.g., this compound), [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP.
-
Agonist binding activates the G protein, which then binds [35S]GTPγS.
-
To test antagonism, membranes are pre-incubated with an antagonist (e.g., naloxone) before the addition of the agonist.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting, indicating the level of G protein activation.
-
-
-
cAMP Assays: These assays measure the inhibition of adenylyl cyclase, a key step in the MOR signaling pathway.[11]
-
Protocol:
-
Cells expressing MOR are treated with the opioid agonist.
-
Adenylyl cyclase is stimulated (e.g., with forskolin).
-
The resulting intracellular cAMP levels are measured, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).[1]
-
A decrease in cAMP production indicates MOR activation. Antagonists are added to block this effect.
-
-
Conclusions and Future Directions
The available data strongly indicates that naloxone is a viable antidote for this compound overdose. However, the clinical evidence, though limited, points towards a need for higher cumulative doses compared to other opioids, including some nitazene analogues.[8][9] This highlights the critical need for first responders and clinicians to be prepared for aggressive dosing protocols and prolonged observation periods for patients with suspected this compound exposure.[5][8]
For drug development professionals, these findings underscore the importance of developing longer-acting antagonists or alternative reversal agents.[12][13] The slow dissociation of some potent synthetic opioids from the μ-opioid receptor may render them more resistant to competitive antagonists like naloxone.[7] Future research should focus on detailed in vivo studies to establish precise dose-response relationships for naloxone against this compound and to explore the efficacy of other antagonists like nalmefene, which has a longer half-life.[12] Continued surveillance and detailed toxicological analysis of overdose cases are imperative to adapt clinical guidelines to the evolving landscape of synthetic opioids.
References
- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. drugfree.org [drugfree.org]
- 7. biorxiv.org [biorxiv.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Naloxone Dosing and Hospitalization for Nitazene Overdose: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naloxone Dosing and Hospitalization for Nitazene Overdose: A Scoping Review | Semantic Scholar [semanticscholar.org]
- 11. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. samhsa.gov [samhsa.gov]
- 13. Time Course of Reversal of Fentanyl-Induced Respiratory Depression in Healthy Subjects by Intramuscular Nalmefene and Intramuscular and Intranasal Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metonitazene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent synthetic opioids like Metonitazene are of paramount importance. Due to its high potency and potential for harm, stringent disposal procedures must be followed to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting.
This compound, a benzimidazole-derived synthetic opioid, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1] Its proper disposal is not only a matter of safety but also a legal requirement. The primary goal of disposal is to render the compound "non-retrievable," meaning it cannot be readily isolated or repurposed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. This compound and its analogues are harmful if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: At least two pairs of chemically resistant gloves (e.g., nitrile rubber) should be worn.
-
Body Protection: A lab coat, supplemented with a chemical-resistant apron, is required.
-
Respiratory Protection: All handling of solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of small quantities of this compound in a laboratory setting involves chemical degradation to break down the molecule into less hazardous compounds, followed by disposal as hazardous waste.
1. Initial Sequestration and Neutralization:
For residual amounts of this compound in containers or on lab equipment, an initial sequestration step is recommended. Activated carbon is effective at adsorbing opioids, rendering them less available.
-
Procedure: Prepare a slurry of activated carbon in water. Rinse the contaminated glassware or equipment with a small amount of an appropriate solvent (e.g., ethanol or methanol) to dissolve the this compound, and then add this solution to the activated carbon slurry. Allow the mixture to stand for at least one hour with occasional agitation.
2. Chemical Degradation:
Given the chemical structure of this compound, two primary degradation pathways can be targeted: reduction of the nitroaromatic group and oxidation of the benzimidazole ring.
-
Reductive Degradation of the Nitro Group: The nitro group on the benzimidazole ring is a key functional group that can be chemically reduced to a less toxic amine.
-
Reagents: A common laboratory reducing agent such as sodium borohydride can be used.
-
Disclaimer: A specific, validated protocol for the reductive degradation of this compound for disposal purposes is not available in the public domain. The following is a generalized procedure based on the reduction of nitroaromatic compounds and should be thoroughly evaluated and optimized by trained personnel in a controlled laboratory setting.
-
Illustrative Protocol:
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent.
-
Slowly add a solution of sodium borohydride. The reaction may be exothermic and produce gas, so addition should be careful and controlled.
-
Allow the reaction to proceed for a specified time with stirring.
-
Quench the reaction carefully with a weak acid (e.g., acetic acid) to neutralize any remaining reducing agent.
-
-
-
Oxidative Degradation: Strong oxidizing agents can be used to break down the organic structure of this compound.
-
Reagents: Solutions such as 10% household bleach (sodium hypochlorite solution) or potassium permanganate can be effective.
-
Illustrative Protocol:
-
In a chemical fume hood, dissolve the this compound waste in an appropriate solvent.
-
Slowly add the oxidizing solution. These reactions can be vigorous and exothermic.
-
Stir the mixture for a sufficient period to ensure complete degradation.
-
Neutralize any remaining oxidizing agent according to standard laboratory procedures. For example, sodium bisulfite can be used to neutralize excess bleach.
-
-
3. Verification of Degradation (Optional but Recommended):
To ensure the degradation process has been effective, analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used to confirm the absence of the parent this compound compound in the treated waste stream.
4. Final Waste Disposal:
-
Waste Identification and Segregation: After chemical treatment, the resulting waste mixture must still be treated as hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Treated this compound Waste" and list the chemical contents.
-
Container Management: The waste container must be kept securely closed, except when adding waste, and stored in a designated satellite accumulation area with secondary containment.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Reductive Degradation (Illustrative) | Oxidative Degradation (Illustrative) |
| Reagent | Sodium Borohydride | 10% Sodium Hypochlorite |
| Solvent | Ethanol or Methanol | Water/Acetonitrile |
| Reagent Ratio | Excess molar ratio to this compound | Excess volume to this compound solution |
| Reaction Time | 2-24 hours | 2-24 hours |
| Temperature | Room Temperature | Room Temperature |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Logistics for Handling Metonitazene in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Metonitazene, a potent synthetic opioid, in a laboratory environment. Adherence to these guidelines is paramount to ensure the safety of all personnel and to maintain compliance with regulatory standards. This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Extreme caution must be exercised in all procedures involving this compound.
Personal Protective Equipment (PPE)
The primary routes of exposure to potent synthetic opioids are inhalation, dermal contact, and ingestion. A comprehensive PPE strategy is essential to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. Inner glove under the gown cuff, outer glove over the cuff. | Prevents skin contact. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects the body from contamination. The design ensures maximum coverage. |
| Respiratory Protection | A NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of respiratory protection such as a powered air-purifying respirator (PAPR). | Protects against inhalation of aerosolized powder, which is a primary exposure risk with potent opioids. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the mucous membranes of the eyes from splashes or airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents self-contamination before exiting.
Operational Plan: From Receipt to Disposal
A strict, step-by-step operational plan is necessary to minimize the risk of exposure and ensure the secure handling of this compound.
2.1. Receiving and Storage
-
Receipt: Upon arrival, the package containing this compound should be inspected for any signs of damage or leakage in a designated receiving area. The principal investigator (PI) or an authorized agent must be present to receive the shipment.
-
Inventory: The quantity of the substance must be immediately verified against the shipping manifest and recorded in a controlled substance logbook.
-
Storage: this compound must be stored in a securely locked, substantially constructed cabinet or safe. Access to the storage location must be strictly limited to the PI and a minimal number of authorized and trained personnel. The storage container should be clearly labeled with the name of the substance, concentration, date received, and hazard warnings.
2.2. Handling and Experimental Use
All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
Experimental Protocol: General Handling of Potent Opioid Powders
No specific, publicly available experimental protocol for the synthesis or routine handling of this compound in a research laboratory was identified. The following is a generalized, best-practice procedure for handling potent opioid powders like this compound.
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Assemble all necessary equipment and reagents. Don all required PPE as outlined in the table above.
-
Weighing: Weighing of this compound powder should be performed on a tared weigh boat within the chemical fume hood. Use anti-static tools to minimize the dispersal of the powder.
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed this compound powder slowly and carefully to avoid splashing. The Cayman Chemical Safety Data Sheet indicates this compound is soluble in acetonitrile.[2]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully doff PPE, placing it in a designated hazardous waste container. Wash hands thoroughly with soap and water.
-
Documentation: Record the amount of this compound used, the date, the experiment, and the name of the researcher in the controlled substance logbook.
Decontamination and Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and the spread of contamination.
Decontamination of Surfaces
For routine decontamination of surfaces after handling this compound, a multi-step process is recommended. Studies on the decontamination of fentanyl and carfentanil have shown that oxidative decontamination agents are highly effective.
| Decontaminant | Application |
| Oxidative Solution (e.g., commercially available peracetic acid or hydrogen peroxide-based decontaminants, or a freshly prepared 10% bleach solution followed by a neutralizing agent like sodium thiosulfate) | Apply to the contaminated surface and allow for the recommended contact time. These agents chemically degrade the opioid molecule. |
| Detergent and Water | Following the use of an oxidative decontaminant, clean the area with a detergent solution to remove any remaining residue. |
| Water Rinse | Thoroughly rinse the surface with water to remove the detergent. |
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EH&S) department.
-
Isolate: Secure the area to prevent entry. Post warning signs.
-
Decontaminate (if trained and safe to do so for a small spill):
-
Don appropriate PPE, including a respirator.
-
Gently cover the spill with an absorbent material to prevent further aerosolization.
-
Apply an oxidative decontamination solution and allow for the appropriate contact time.
-
Collect all contaminated materials (absorbent pads, wipes, etc.) using tongs or forceps and place them in a labeled hazardous waste container.
-
Clean the spill area as described in the surface decontamination table.
-
-
Large Spills: For large spills, do not attempt to clean up. Evacuate the area and wait for the trained EH&S response team.
Disposal Plan
As a Schedule I controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA).
-
Non-Retrievable State: The primary principle of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be used as a controlled substance.[3]
-
Reverse Distributor: Unused or expired this compound must be transferred to a DEA-registered "reverse distributor" for proper disposal.[4] Your institution's EH&S department can facilitate this process. It is illegal for EH&S to take possession of the substance directly from the lab.
-
DEA Form 41: The "Registrant Record of Controlled Substances Destroyed" (DEA Form 41) must be completed to document the disposal.[4][5] This form requires information about the drug, quantity, and method of destruction and must be signed by two authorized employees.[4]
-
Waste from Experiments: All waste materials contaminated with this compound (e.g., PPE, weigh boats, pipette tips, absorbent materials) must be collected in a designated, labeled hazardous waste container. This waste should also be disposed of through the institution's hazardous waste program, which will coordinate with a licensed disposal facility.
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
